Enpp-1-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N7O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23) |
InChI Key |
IVRGYWRNHKGYIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
ENPP1-IN-7: A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity. ENPP1-IN-7, a potent and specific small molecule inhibitor of ENPP1, represents a promising therapeutic strategy to unleash the full potential of STING-mediated cancer immunotherapy. This document provides an in-depth technical guide on the mechanism of action of ENPP1-IN-7, including its effects on the ENPP1-cGAMP-STING signaling axis, quantitative data on its inhibitory activity, and detailed experimental protocols.
Introduction
The cGAS-STING pathway plays a pivotal role in detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon dsDNA binding, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), and ultimately promoting an anti-tumor immune response.
ENPP1, a type II transmembrane glycoprotein, is the primary ectoenzyme responsible for the hydrolysis of extracellular cGAMP, thereby acting as a crucial checkpoint in this pathway. Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis. By degrading cGAMP, ENPP1 not only prevents the activation of STING in immune cells within the tumor microenvironment (TME) but also contributes to the production of adenosine, an immunosuppressive molecule, further blunting the anti-tumor immune response.
ENPP1-IN-7 is a novel, potent, and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, ENPP1-IN-7 prevents the degradation of cGAMP, leading to its accumulation in the TME and subsequent activation of the STING pathway. This, in turn, is expected to convert an immunologically "cold" tumor microenvironment into a "hot" one, thereby enhancing the efficacy of cancer immunotherapies.
Mechanism of Action
The core mechanism of action of ENPP1-IN-7 is the direct inhibition of the phosphodiesterase activity of ENPP1. This inhibition leads to two key downstream effects that synergistically enhance anti-tumor immunity:
-
Preservation of cGAMP: By blocking ENPP1-mediated hydrolysis, ENPP1-IN-7 increases the extracellular concentration of cGAMP. This accumulated cGAMP can then bind to and activate STING in various immune cells within the TME, including dendritic cells, macrophages, and T cells.
-
Reduction of Immunosuppressive Adenosine: The hydrolysis of ATP by ENPP1 is the first step in the extracellular production of adenosine. By inhibiting ENPP1, ENPP1-IN-7 also curtails the generation of AMP, a precursor to adenosine, thereby reducing the levels of this immunosuppressive nucleoside in the TME.
The net effect is a shift in the balance of the TME from an immunosuppressive state to an immunostimulatory one, facilitating a robust anti-tumor immune response.
Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action of ENPP1-IN-7.
Quantitative Data
ENPP1-IN-7 is a potent inhibitor of ENPP1. The following table summarizes its in vitro inhibitory activity. For comparative purposes, data for other known ENPP1 inhibitors are also included.
| Compound | Target | Assay Type | IC50 | Reference |
| ENPP1-IN-7 (Compound 51) | Human ENPP1 | Biochemical | 1.2 nM | Patent WO2021203772A1 |
| ISM5939 | Human ENPP1 | Enzymatic (cGAMP substrate) | 0.8 nM | |
| Compound 4e | Human ENPP1 | Enzymatic | 188 nM | |
| LCB33 | Human ENPP1 | Enzymatic (cGAMP substrate) | 1 nM | |
| STF-1084 | Human ENPP1 | Biochemical | 149 nM | |
| QS1 | Human ENPP1 | Biochemical | 1.59 µM | |
| ZXP-8202 | Recombinant Human ENPP1 | Enzymatic | <100 pM |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of ENPP1 inhibitors are often proprietary. However, based on the available literature, including patent documents, the following sections outline the general methodologies used to evaluate the activity of ENPP1 inhibitors like ENPP1-IN-7.
ENPP1 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the hydrolysis of a substrate by recombinant ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1-IN-7 or other test compounds
-
Substrate: 2'3'-cGAMP or a fluorogenic substrate like p-nitrophenyl 5'-thymidylate (pNP-TMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Protocol:
-
Prepare a serial dilution of ENPP1-IN-7 in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the negative control wells.
-
Add the diluted ENPP1-IN-7 or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or pNP-TMP) to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like NaOH for pNP-TMP or by heat inactivation).
-
Measure the product formation. For pNP-TMP, measure the absorbance at 405 nm. For cGAMP hydrolysis, the remaining cGAMP or the product (AMP and GMP) can be quantified using methods like HPLC-MS or a coupled-enzyme assay.
-
Calculate the percentage of inhibition for each concentration of ENPP1-IN-7 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell-Based ENPP1 Activity Assay
This assay measures the inhibition of ENPP1 activity on the surface of cells that endogenously or exogenously express the enzyme.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
ENPP1-IN-7 or other test compounds
-
Extracellular cGAMP
-
Reporter cell line that expresses STING and a downstream reporter (e.g., THP1-Dual™ cells with an IRF-luciferase reporter)
-
Cell culture media and supplements
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed the ENPP1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of ENPP1-IN-7 or vehicle control for a defined period.
-
Add a known concentration of extracellular cGAMP to the wells and incubate for several hours.
-
Carefully collect the conditioned media from each well.
-
In a separate 96-well plate, seed the STING reporter cells.
-
Add the collected conditioned media to the reporter cells and incubate for 18-24 hours.
-
Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
A higher reporter signal indicates less cGAMP hydrolysis and thus greater inhibition of ENPP1.
-
Calculate the percentage of ENPP1 inhibition and determine the EC50 value.
Experimental Workflow Diagram
Conclusion
ENPP1-IN-7 is a highly potent inhibitor of ENPP1 that acts by preventing the degradation of the STING agonist cGAMP and reducing the production of immunosuppressive adenosine. This dual mechanism of action effectively reverses the immunosuppressive tumor microenvironment, promoting a robust anti-tumor immune response. The quantitative data and experimental methodologies outlined in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals interested in targeting the ENPP1-STING axis for cancer immunotherapy. Further preclinical and clinical investigation of ENPP1-IN-7 and similar inhibitors is warranted to fully elucidate their therapeutic potential.
The Advent of ENPP-1 Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] By degrading 2'3'-cGAMP, ENPP1 effectively dampens STING-mediated antitumor immunity, making it a compelling target for cancer immunotherapy.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of ENPP1 inhibitors, with a focus on the core principles and methodologies that drive the development of this promising class of therapeutics. While specific data for a designated compound "Enpp-1-IN-7" is limited in publicly available literature beyond its mention as a potent ENPP1 inhibitor originating from patent WO2021203772A1[4][5], this guide will utilize representative data from well-characterized ENPP1 inhibitors to illustrate the key concepts, experimental protocols, and signaling pathways integral to this area of research.
The ENPP1-STING Axis: A Key Immunomodulatory Pathway
ENPP1 is a type II transmembrane glycoprotein that plays a significant role in various physiological processes, including bone mineralization and insulin signaling.[6][7] However, its function as the primary hydrolase of extracellular 2'3'-cGAMP has positioned it as a key negative regulator of the cGAS-STING pathway.[1][8]
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[8] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of 2'3'-cGAMP.[1] This second messenger then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] These cytokines, in turn, promote the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.[3]
ENPP1 expressed on the surface of cancer cells can hydrolyze extracellular 2'3'-cGAMP, thereby preventing it from activating STING on immune cells within the tumor microenvironment.[2][3] This action effectively creates an immunosuppressive shield, allowing tumors to evade immune surveillance. Inhibition of ENPP1 is therefore a promising strategy to restore and enhance anti-tumor immunity by increasing the local concentration of 2'3'-cGAMP and reactivating the STING pathway.[2][8]
Signaling Pathway Diagram
Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.
Discovery of ENPP1 Inhibitors: A Strategic Approach
The discovery of potent and selective ENPP1 inhibitors typically follows a structured drug discovery cascade, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.
Experimental Workflow for ENPP1 Inhibitor Discovery
Caption: A generalized workflow for the discovery of ENPP1 inhibitors.
Hit Identification Strategies
-
High-Throughput Screening (HTS): Large chemical libraries are screened using biochemical or cell-based assays to identify initial "hits" that inhibit ENPP1 activity.
-
Structure-Based Drug Design (SBDD): The crystal structure of ENPP1 is utilized to computationally design or screen for molecules that can bind to the active site with high affinity.[9]
-
Fragment-Based Screening: Small chemical fragments are screened for weak binding to the target, and promising fragments are then elaborated or linked to generate more potent lead compounds.
Lead Optimization
Once initial hits are identified, a medicinal chemistry campaign is initiated to optimize their properties, including:
-
Potency: Improving the inhibitory activity against ENPP1, typically measured as the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).
-
Selectivity: Ensuring the compound is selective for ENPP1 over other related enzymes, such as ENPP3, to minimize off-target effects.[10]
-
Pharmacokinetic (PK) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach the target tissue at therapeutic concentrations.
-
In vivo Efficacy: Demonstrating anti-tumor activity in animal models, often in combination with other immunotherapies like checkpoint inhibitors.[5]
Synthesis of ENPP1 Inhibitors
The synthesis of small molecule ENPP1 inhibitors is highly dependent on the specific chemical scaffold. As detailed information for "this compound" is not publicly available, a representative synthesis of a pyrido[2,3-d]pyrimidin-7-one derivative, a class of potent ENPP1 inhibitors, is outlined below.[10]
Representative Synthetic Scheme
A multi-step synthesis is typically required to construct the core scaffold and introduce various substituents to optimize potency and pharmacokinetic properties. The general approach often involves:
-
Heterocycle Formation: Construction of the core bicyclic ring system (e.g., pyrido[2,3-d]pyrimidin-7-one).
-
Functionalization: Introduction of key functional groups and side chains through reactions such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution.
-
Purification and Characterization: Purification of the final compound using techniques like column chromatography and high-performance liquid chromatography (HPLC), followed by structural confirmation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantitative Data and Experimental Protocols
Table 1: In Vitro Potency and Selectivity of Representative ENPP1 Inhibitors
| Compound | ENPP1 IC₅₀ (nM) | ENPP3 IC₅₀ (nM) | STING Activation (Cell-based) EC₅₀ (nM) | Reference |
| Compound 31 | 0.09 | >10,000 | 8.8 | [10][11] |
| Enpp-1-IN-13 | 1,290 | 20,200 | Not Reported | [5] |
| Enpp-1-IN-11 | 45 (Kᵢ) | Not Reported | Not Reported | [5] |
| Myricetin | 4,800 | Not Reported | Not Reported | [6] |
Key Experimental Protocols
ENPP1 Enzymatic Assay (Biochemical)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human ENPP1. The hydrolysis of a surrogate substrate, such as p-nitrophenyl 5'-thymidine monophosphate (p-NPP) or a fluorescently labeled ATP analog, is monitored spectrophotometrically or fluorometrically.
-
Methodology:
-
Recombinant human ENPP1 is incubated with the test compound at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The formation of the product is quantified, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
STING Reporter Assay (Cell-based)
-
Principle: This assay assesses the ability of an ENPP1 inhibitor to activate the STING pathway in a cellular context. A reporter cell line is used that expresses a reporter gene (e.g., luciferase or GFP) under the control of an interferon-stimulated response element (ISRE).
-
Methodology:
-
A co-culture system is established with a cancer cell line that expresses ENPP1 and a STING reporter cell line (e.g., THP-1 dual).
-
The co-culture is treated with the test compound at various concentrations.
-
The cells are incubated to allow for the inhibition of ENPP1, accumulation of 2'3'-cGAMP, and subsequent activation of the STING pathway.
-
The expression of the reporter gene is quantified, and the EC₅₀ value is determined.
-
In Vivo Tumor Model Studies
-
Principle: These studies evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a living organism, typically a mouse model.
-
Methodology:
-
Syngeneic tumor cells (e.g., 4T1 breast cancer cells) are implanted into immunocompetent mice.
-
Once tumors are established, the mice are treated with the ENPP1 inhibitor, vehicle control, and/or other therapeutic agents (e.g., anti-PD-1 antibody).
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors and other tissues may be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Conclusion and Future Directions
The inhibition of ENPP1 represents a highly promising strategy in cancer immunotherapy. By blocking the degradation of 2'3'-cGAMP, ENPP1 inhibitors can unleash the power of the innate immune system to recognize and eliminate cancer cells. The discovery and development of potent and selective inhibitors, exemplified by compounds with diverse chemical scaffolds, are rapidly advancing. Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of ENPP1 inhibitors with other immunotherapies, such as checkpoint inhibitors, as well as with conventional treatments like radiation and chemotherapy.[12]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1 inhibitor therapy.
-
Expansion to Other Indications: Investigating the therapeutic potential of ENPP1 inhibitors in other diseases where the cGAS-STING pathway plays a role, such as infectious diseases and autoimmune disorders.
The continued development of novel ENPP1 inhibitors holds the potential to significantly expand the arsenal of effective cancer immunotherapies and improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]
- 8. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. google.com [google.com]
The Function of Enpp-1-IN-7: A Technical Guide to a Potent ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the function and mechanism of action of Enpp-1-IN-7, a potent inhibitor of the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a critical regulator of extracellular nucleotide metabolism, playing a key role in various physiological and pathophysiological processes, including bone mineralization and immune signaling. A primary function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby amplifying STING-dependent immune responses. This makes this compound a valuable research tool and a potential therapeutic agent for immuno-oncology and infectious diseases. This document details the biochemical function of ENPP1, the role of this compound as an inhibitor, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in regulating the extracellular concentration of nucleotides.[1][2] It possesses broad substrate specificity, hydrolyzing phosphodiester and pyrophosphate bonds in various molecules, including adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1][3]
The enzymatic activity of ENPP1 has two major physiological consequences:
-
Regulation of Bone Mineralization: By hydrolyzing extracellular ATP to produce pyrophosphate (PPi), ENPP1 acts as a key inhibitor of hydroxyapatite crystal deposition and, consequently, bone mineralization.[4] Dysregulation of ENPP1 function is associated with disorders of ectopic calcification.[5]
-
Modulation of Innate Immunity: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP.[6][7] cGAMP is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral and anti-tumor response.[6][8] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway.[6][9]
This compound: A Potent Inhibitor of ENPP1
This compound is a potent and specific small molecule inhibitor of ENPP1.[1][3] Its primary function is to block the catalytic activity of ENPP1, thereby preventing the hydrolysis of its substrates. The therapeutic and research potential of this compound stems from its ability to modulate the cGAS-STING signaling pathway.
Mechanism of Action
By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP.[6][7] This leads to an accumulation of cGAMP in the extracellular space, allowing it to bind to and activate the STING protein on adjacent cells in a paracrine manner.[9][10] Activation of STING triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor and anti-viral immune response.[6][8]
Quantitative Data
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| Enpp-1-IN-20 | Human ENPP1 | 0.09 | - | Biochemical Assay | [11] |
| Enpp-1-IN-12 | Human ENPP1 | - | 41 | Biochemical Assay | [12] |
| Enpp-1-IN-19 | Human ENPP1 | 68 | - | cGAMP Hydrolysis Assay | [11] |
| STF-1623 | Human ENPP1 | 0.6 | - | Biochemical Assay | [13] |
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound is the cGAS-STING pathway.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-7 Target Protein Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of Enpp-1-IN-7 to its target protein, Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the mechanism of action, relevant signaling pathways, quantitative binding data, and experimental protocols pertinent to the study of ENPP1 inhibitors.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2][3] It functions as a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4] This enzymatic activity is pivotal in processes such as bone mineralization, insulin signaling, and the modulation of the immune system.[1][2][5]
In the context of oncology, ENPP1 has emerged as a significant therapeutic target.[6] It is the primary enzyme responsible for the extracellular degradation of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a critical second messenger in the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] By hydrolyzing 2'3'-cGAMP, ENPP1 effectively dampens the anti-tumor immune response mediated by the STING pathway, making ENPP1 inhibitors a promising class of cancer immunotherapeutics.[1][7]
The cGAS-STING Signaling Pathway and the Role of ENPP1
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.
As depicted in Figure 1, the presence of cytosolic dsDNA activates cGAS, which in turn synthesizes 2'3'-cGAMP from ATP and GTP. 2'3'-cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are crucial for initiating a robust anti-tumor immune response.
Cancer cells can export 2'3'-cGAMP into the extracellular space. Extracellular ENPP1 hydrolyzes this 2'3'-cGAMP into AMP and GMP, thereby preventing it from activating the STING pathway in neighboring immune cells and dampening the anti-tumor immune response.[1][2]
This compound and Other ENPP1 Inhibitors: Quantitative Binding Data
Table 1: Biochemical Potency of Selected ENPP1 Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| Enpp-1-IN-12 | 41 | Recombinant human ENPP1 | --INVALID-LINK-- | |
| Enpp-1-IN-14 | 32.38 | Recombinant human ENPP1 | --INVALID-LINK-- | |
| Enpp-1-IN-15 | 0.00586 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 | --INVALID-LINK-- | |
| Enpp-1-IN-19 | 68 | cGAMP hydrolysis by ENPP1 | [10] | |
| Enpp-1-IN-20 | 0.09 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 | --INVALID-LINK-- | |
| LCB33 | 1 | ENPP1 enzyme assay with cGAMP as substrate | [11] | |
| Myricetin | 432.7 (pH 7.4) | Human ENPP1, p-Nph-5′-TMP as substrate | [12] | |
| Compound 15 (phosphonate) | <2 | 3 nM ENPP1, 5 µM cGAMP, pH 7.4 | [6] | |
| Compound 32 (phosphonate) | <2 | 3 nM ENPP1, 5 µM cGAMP, pH 7.4 | [6] |
Table 2: Cellular Activity of Selected ENPP1 Inhibitors
| Compound | Cellular IC50 (nM) | Cell Line | Assay | Reference |
| Enpp-1-IN-20 | 8.8 | Cell-based assay | --INVALID-LINK-- | |
| LCB33 | - | THP-1 dual reporter | IFN-β release | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibition. Below are protocols for key experiments used to characterize ENPP1 inhibitors.
Biochemical ENPP1 Inhibition Assay (cGAMP Hydrolysis)
This assay measures the ability of a compound to inhibit the hydrolysis of 2'3'-cGAMP by recombinant ENPP1.
Materials:
-
Recombinant human or mouse ENPP1
-
2'3'-cGAMP
-
[³²P]-labeled 2'3'-cGAMP (for radiolabeling)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂
-
EDTA solution (for quenching)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3 nM recombinant ENPP1, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µM 2'3'-cGAMP (spiked with a trace amount of [³²P]-labeled 2'3'-cGAMP).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a final concentration of 50 mM EDTA.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the unhydrolyzed 2'3'-cGAMP from the hydrolyzed products (AMP and GMP).
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize the results using a phosphorimager and quantify the band intensities to determine the percentage of cGAMP hydrolysis.
-
Calculate IC50 or Ki values by fitting the data to a dose-response curve.
Cellular ENPP1 Activity Assay (THP-1 Dual Reporter)
This cell-based assay measures the ability of an ENPP1 inhibitor to enhance STING-mediated signaling in response to extracellular cGAMP.
Materials:
-
THP-1 Dual™ reporter cells (engineered to express Lucia luciferase under the control of an ISG54 promoter responsive to IRF3, and an embryonic alkaline phosphatase (SEAP) reporter driven by an NF-κB-inducible promoter)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
2'3'-cGAMP
-
Test inhibitor (e.g., this compound)
-
Luciferase detection reagent
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
96-well plates
Procedure:
-
Seed THP-1 Dual™ reporter cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a fixed concentration of extracellular 2'3'-cGAMP in the presence of varying concentrations of the test inhibitor.
-
Include appropriate controls (e.g., cells with cGAMP only, cells with inhibitor only, untreated cells).
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
Measure the activity of the Lucia luciferase in the cell supernatant to determine the level of IFN-β induction.
-
Measure the SEAP activity in the cell supernatant to assess NF-κB activation.
-
Plot the reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This compound and other potent ENPP1 inhibitors represent a promising therapeutic strategy for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. This guide provides a foundational understanding of the target, its role in a key signaling pathway, comparative quantitative data for potent inhibitors, and detailed experimental protocols for their characterization. The provided methodologies and data will be valuable for researchers and drug development professionals working to advance novel cancer immunotherapies targeting ENPP1. Further investigation into the specific binding kinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of ENPP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a detailed overview of the downstream signaling consequences of ENPP1 inhibition, with a focus on the activation of the cGAS-STING pathway. While specific quantitative data for the inhibitor "Enpp-1-IN-7" is not publicly available, this guide offers a comprehensive framework for the evaluation of any ENPP1 inhibitor, complete with detailed experimental protocols and pathway visualizations.
The Core Role of ENPP1 in Immune Regulation
ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in regulating extracellular nucleotide metabolism.[1][2] Its primary function in the context of immunology is the hydrolysis of 2'3'-cGAMP, the endogenous ligand for STING.[3] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[4][5]
Upon binding cGAMP, STING undergoes a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[5] This initiates a signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3).[6][7][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[6][7][8] These cytokines, in turn, orchestrate a robust anti-viral and anti-tumor immune response.
ENPP1 acts as a key checkpoint in this pathway by degrading extracellular cGAMP, thereby preventing its interaction with STING in neighboring cells and suppressing the paracrine signaling that is vital for a coordinated immune response.[1] Inhibition of ENPP1 is therefore a promising strategy to unleash the full potential of the cGAS-STING pathway for therapeutic benefit.
Downstream Signaling Pathways of ENPP1 Inhibition
The primary consequence of ENPP1 inhibition is the potentiation of the cGAS-STING signaling cascade. By preventing the degradation of cGAMP, ENPP1 inhibitors lead to a sustained activation of STING and its downstream effectors.
Quantitative Data Presentation
Table 1: Biochemical Potency of a Hypothetical ENPP1 Inhibitor
| Compound | Target | Assay Format | IC50 (nM) | Ki (nM) |
| Inhibitor X | Human ENPP1 | Fluorescence Polarization | 10.5 | 2.1 |
| Inhibitor X | Mouse ENPP1 | Fluorescence Polarization | 15.2 | 3.0 |
Table 2: Cellular Activity of a Hypothetical ENPP1 Inhibitor
| Cell Line | Assay | Readout | EC50 (nM) |
| THP1-Dual™ | ISG-Luciferase Reporter | Luciferase Activity | 55.8 |
| Human PBMCs | IFN-β Secretion | ELISA | 75.3 |
Table 3: Downstream Target Engagement of a Hypothetical ENPP1 Inhibitor
| Cell Line | Treatment | p-TBK1 (Ser172) Fold Change | p-IRF3 (Ser396) Fold Change |
| THP-1 | Inhibitor X (100 nM) | 5.2 | 8.9 |
| BJAB | Inhibitor X (100 nM) | 4.8 | 7.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the downstream effects of an ENPP1 inhibitor.
ENPP1 Inhibitor Screening Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits for screening ENPP1 inhibitors.[9][10]
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1.
Materials:
-
Recombinant Human ENPP1 Enzyme
-
ENPP1 Assay Buffer
-
ENPP1 Substrate (e.g., a fluorogenic substrate like TG-mAMP)
-
Test Compound (e.g., this compound)
-
Positive Control Inhibitor
-
96-well or 384-well black plates
-
Fluorescence Plate Reader
Procedure:
-
Prepare a serial dilution of the test compound in ENPP1 Assay Buffer.
-
Add a defined amount of ENPP1 enzyme to each well of the plate, except for the no-enzyme control wells.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based STING Activation Reporter Assay
This protocol utilizes a reporter cell line to measure the activation of the STING pathway.[4][11][12]
Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor in activating the STING pathway.
Materials:
-
THP1-Dual™ Cells (or other suitable reporter cell line expressing a luciferase gene under the control of an ISG promoter)
-
Cell Culture Medium and Supplements
-
Test Compound (e.g., this compound)
-
cGAMP (as a positive control for STING activation)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Treat the cells with the diluted test compound or vehicle control.
-
Incubate the cells for a specified time (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Calculate the fold induction of luciferase activity for each compound concentration and determine the EC50 value.
Western Blotting for Phosphorylated TBK1 and IRF3
This protocol describes the detection of key downstream phosphorylation events in the STING pathway.[6][7][8]
Objective: To confirm target engagement of an ENPP1 inhibitor by measuring the phosphorylation of TBK1 and IRF3.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell type
-
Cell Culture Medium and Supplements
-
Test Compound (e.g., this compound)
-
cGAMP (as a positive control)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE Gels and Electrophoresis Apparatus
-
PVDF Membranes and Transfer Apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-GAPDH)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the test compound or vehicle for a specified time, followed by stimulation with cGAMP for a short period (e.g., 1-4 hours).[6]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify the levels of phosphorylated proteins relative to the total protein and loading control.
Conclusion
The inhibition of ENPP1 represents a highly promising strategy for the activation of the cGAS-STING pathway and the subsequent enhancement of anti-tumor immunity. This guide provides a foundational understanding of the downstream signaling events following ENPP1 inhibition and offers detailed protocols for the robust evaluation of novel inhibitory compounds. While the specific inhibitor "this compound" requires further public disclosure of its characterization data, the methodologies and conceptual framework presented herein are broadly applicable to the field and will aid researchers in the discovery and development of the next generation of immuno-oncology therapeutics targeting the ENPP1-STING axis.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Phosphorylation (Western Blot) [bio-protocol.org]
- 7. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. ENPP1 Fluorescent Inhibitor Screening Assay Kit - Antibodies - CAT N°: 702090 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
The Role of ENPP1 Inhibition in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in regulating extracellular nucleotide metabolism. Its enzymatic activity, primarily the hydrolysis of adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), positions it as a critical modulator of diverse cellular processes. These include biomineralization, insulin signaling, and innate immunity. Dysregulation of ENPP1 has been implicated in a range of pathologies, from rare genetic disorders to cancer, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of the function of ENPP1 and the cellular consequences of its inhibition, with a focus on small molecule inhibitors like ENPP-1-IN-7 and its analogs. We will delve into the core signaling pathways modulated by ENPP1, present quantitative data for representative inhibitors, and provide detailed experimental protocols for their characterization.
Introduction to ENPP1
ENPP1 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[1] It primarily functions as a phosphodiesterase, hydrolyzing phosphodiester and pyrophosphate bonds in a variety of extracellular substrates.[2]
Enzymatic Function and Key Substrates
The primary substrates of ENPP1 are extracellular ATP and the cyclic dinucleotide 2'3'-cGAMP.
-
ATP Hydrolysis: ENPP1 hydrolyzes ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] PPi is a potent inhibitor of hydroxyapatite crystal deposition and thereby plays a crucial role in preventing ectopic calcification and regulating bone mineralization.[3] The generated AMP can be further metabolized to adenosine, a key signaling molecule with immunosuppressive properties in the tumor microenvironment.[2]
-
2'3'-cGAMP Hydrolysis: ENPP1 is the dominant hydrolase of extracellular 2'3'-cGAMP, a second messenger produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA).[4][5] Extracellular 2'3'-cGAMP can be taken up by neighboring cells to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and a robust innate immune response. By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of this critical anti-tumor and anti-viral signaling pathway.[5][6]
ENPP1 in Cellular Signaling Pathways
ENPP1's enzymatic activity places it at the crossroads of several critical signaling pathways, most notably the cGAS-STING pathway and adenosine signaling.
The cGAS-STING Pathway and its Regulation by ENPP1
The cGAS-STING pathway is a cornerstone of the innate immune system's response to infection and cellular stress, including cancer.
-
Activation: The presence of cytosolic dsDNA, a hallmark of viral infection or cellular damage, activates cGAS to synthesize 2'3'-cGAMP from ATP and GTP.[7]
-
Signal Transduction: 2'3'-cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. This triggers a signaling cascade involving the phosphorylation of TBK1 and IRF3, leading to the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5]
-
ENPP1-mediated Inhibition: ENPP1 in the extracellular space hydrolyzes 2'3'-cGAMP that has been exported from cells, thereby dampening the paracrine activation of the STING pathway in neighboring immune cells and preventing a systemic inflammatory response.[5] In the context of cancer, tumor cells can exploit this mechanism to evade immune surveillance.[8]
Adenosine Signaling Pathway
The hydrolysis of ATP by ENPP1 initiates a cascade that leads to the production of adenosine, a potent immunosuppressive molecule.
-
AMP Production: ENPP1 hydrolyzes extracellular ATP to AMP and PPi.
-
Adenosine Generation: Extracellular AMP is subsequently dephosphorylated to adenosine by ecto-5'-nucleotidase (CD73).
-
Immunosuppression: Adenosine binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[8] High levels of adenosine in the tumor microenvironment are associated with poor prognosis.
By inhibiting ENPP1, the production of AMP from ATP is reduced, which in turn can decrease the levels of immunosuppressive adenosine in the tumor microenvironment.
This compound and Other ENPP1 Inhibitors
While specific public data for a compound named "this compound" is limited, a number of potent and selective ENPP1 inhibitors have been developed and characterized. These inhibitors serve as valuable tools to probe ENPP1 function and as potential therapeutics. For the purpose of this guide, we will present data for representative ENPP1 inhibitors.
Quantitative Data for Representative ENPP1 Inhibitors
The potency of ENPP1 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) in biochemical assays.
| Inhibitor | Target | Assay Substrate | IC50 / Ki (nM) | Reference |
| STF-1623 | ENPP1 | 2'3'-cGAMP | Ki < 2 | [9] |
| ISM5939 | ENPP1 | 2'3'-cGAMP | IC50 = 0.6 | [10] |
| Enpp-1-IN-19 | ENPP1 | 2'3'-cGAMP | IC50 = 68 | [3] |
| AVA-NP-695 | ENPP1 | Not Specified | Potent at nM doses | [7] |
| MV-626 | ENPP1 | 2'3'-cGAMP | Not Specified | [11] |
Experimental Protocols
Characterizing the activity of ENPP1 and the potency of its inhibitors requires robust and reliable experimental methods. Below are detailed protocols for key in vitro and cell-based assays.
Biochemical Assay for ENPP1 Activity (Transcreener® AMP²/GMP² Assay)
This protocol describes a fluorescence polarization (FP)-based assay to measure the enzymatic activity of purified ENPP1 by detecting the production of AMP from ATP or 2'3'-cGAMP.[7]
Materials:
-
Purified recombinant human ENPP1
-
ATP or 2'3'-cGAMP substrate
-
Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody, tracer, and stop/detect buffer)
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)
-
384-well black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute ENPP1 enzyme to the desired concentration in Assay Buffer.
-
Prepare a solution of ATP or 2'3'-cGAMP at twice the final desired concentration in Assay Buffer.
-
For inhibitor studies, prepare a serial dilution of the inhibitor in Assay Buffer containing a constant concentration of the substrate.
-
-
Enzyme Reaction:
-
Add 10 µL of the substrate or substrate/inhibitor solution to the wells of the 384-well plate.
-
Initiate the reaction by adding 10 µL of the diluted ENPP1 enzyme solution.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 20 µL of the Transcreener® Stop & Detect Buffer containing the AMP/GMP antibody and tracer.
-
Incubate the plate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Convert the FP values to the concentration of AMP produced using a standard curve.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for ENPP1 Activity
This protocol describes a method to measure ENPP1 activity on the surface of live cells using a fluorogenic substrate.[2][12]
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (containing a fluorogenic substrate like TG-mAMP)
-
Assay Buffer (provided with the kit or a suitable buffer like HBSS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed ENPP1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight to allow for attachment.
-
-
Assay Preparation:
-
Wash the cells twice with Assay Buffer to remove any residual medium.
-
For inhibitor studies, pre-incubate the cells with various concentrations of the ENPP1 inhibitor in Assay Buffer for a specified time (e.g., 30 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic ENPP1 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time plot).
-
For inhibitor studies, normalize the reaction rates to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
ENPP1 is a multifaceted enzyme that plays a critical role in a variety of physiological and pathological processes. Its ability to hydrolyze key signaling molecules like ATP and 2'3'-cGAMP makes it a central regulator of biomineralization, insulin sensitivity, and innate immunity. The development of potent and specific ENPP1 inhibitors has provided invaluable tools for dissecting these complex cellular pathways and has opened up new avenues for therapeutic intervention, particularly in the field of immuno-oncology. By blocking the degradation of the immunostimulatory molecule 2'3'-cGAMP and potentially reducing the production of immunosuppressive adenosine, ENPP1 inhibitors can effectively "release the brakes" on the anti-tumor immune response. The continued investigation of ENPP1 and its inhibitors holds great promise for the development of novel treatments for cancer and other diseases characterized by dysregulated nucleotide signaling.
References
- 1. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
Investigating ENPP1 Function with Enpp-1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a critical role in regulating extracellular nucleotide metabolism. It functions as a key enzyme in purinergic signaling and has been identified as a significant negative regulator of the cGAS-STING pathway, a crucial component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of ENPP1 function and details the investigation of its activity using the potent and selective inhibitor, Enpp-1-IN-7. This document outlines the core signaling pathways, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for researchers in drug development and related scientific fields.
Introduction to ENPP1 Function
ENPP1 is a multifaceted enzyme with diverse physiological roles. It is broadly expressed and participates in processes ranging from bone mineralization to insulin signaling.[1] Its primary enzymatic function involves the hydrolysis of pyrophosphate and phosphodiester bonds in various extracellular nucleotides.
Key Substrates and Functions:
-
ATP Hydrolysis: ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). PPi is a key inhibitor of hydroxyapatite crystal deposition, and thus ENPP1 plays a crucial role in preventing ectopic calcification.[1]
-
cGAMP Hydrolysis: A pivotal function of ENPP1 in the context of immunology is its ability to hydrolyze 2'3'-cGAMP.[2] cGAMP is a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in cancer cells. Extracellular cGAMP can act as a paracrine signaling molecule, activating the STING (Stimulator of Interferon Genes) pathway in neighboring immune cells, leading to the production of type I interferons and a robust anti-tumor immune response. ENPP1 acts as an innate immune checkpoint by degrading extracellular cGAMP, thereby suppressing this critical anti-cancer pathway.[2]
The dual role of ENPP1 in both generating the immunosuppressive molecule adenosine (via AMP production) and degrading the immunostimulatory molecule cGAMP positions it as a critical regulator of the tumor microenvironment.[2] High ENPP1 expression in various cancers is often associated with poor prognosis and resistance to immunotherapy.[2]
This compound: A Potent ENPP1 Inhibitor
This compound is a potent and selective small molecule inhibitor of ENPP1.[3] Its investigation is crucial for understanding the therapeutic potential of targeting ENPP1. As detailed in patent WO2021203772A1, this compound is also referred to as compound 51.[3]
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound against ENPP1.
| Parameter | Value | Assay Condition | Reference |
| IC50 | < 100 nM | In vitro enzymatic assay | Patent WO2021203772A1 |
Note: The patent indicates the IC50 is within the range of >0 to ≤100 nM. For the purpose of this guide, we will consider it as potent with a sub-micromolar IC50.
Signaling Pathways
ENPP1-Mediated Regulation of the cGAS-STING Pathway
The cGAS-STING pathway is a cornerstone of innate immunity. Its modulation by ENPP1 is a key area of investigation.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of ENPP1 function and its inhibition by this compound.
In Vitro ENPP1 Inhibition Assay
This protocol is a representative method for determining the IC50 of an ENPP1 inhibitor, based on principles outlined in commercially available kits and scientific literature.
Objective: To quantify the concentration-dependent inhibition of recombinant human ENPP1 by this compound.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a fluorogenic substrate like TG-mAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)
-
This compound (serial dilutions in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 80 µL of Assay Buffer containing the ENPP1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ENPP1 substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the product formation using a microplate reader. For pNP-TMP, measure absorbance at 405 nm. For fluorogenic substrates, measure fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for ENPP1 Activity
This protocol describes a method to assess the activity of ENPP1 in a cellular context and the effect of inhibitors.
Objective: To measure the inhibition of cellular ENPP1 activity by this compound in a relevant cell line (e.g., a high-ENPP1 expressing cancer cell line).
Materials:
-
Human cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
ENPP1 substrate (cell-impermeable)
-
This compound
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).
-
Treat the cells with various concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 1 hour).
-
Add the cell-impermeable ENPP1 substrate to each well.
-
Incubate at 37°C for a time course determined by preliminary experiments.
-
Measure the product formation using a microplate reader.
-
Determine the IC50 value as described in the in vitro assay protocol.
Experimental and Logical Workflows
Workflow for ENPP1 Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a novel ENPP1 inhibitor like this compound.
Caption: A stepwise workflow for the comprehensive characterization of an ENPP1 inhibitor.
Conclusion
The inhibition of ENPP1 presents a promising strategy for cancer immunotherapy by unleashing the anti-tumor potential of the cGAS-STING pathway. This compound is a valuable tool compound for the preclinical investigation of this therapeutic hypothesis. The data and protocols presented in this guide provide a framework for researchers to further explore the function of ENPP1 and the therapeutic utility of its inhibitors. Rigorous in vitro and in vivo characterization is essential to advance our understanding and translate these findings into novel cancer treatments.
References
Enpp-1-IN-7 as a Chemical Probe for ENPP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STIMULATOR of interferon genes (STING) pathway. Inhibition of ENPP1 represents a promising therapeutic strategy for enhancing anti-tumor immunity. Chemical probes are indispensable tools for validating and exploring the therapeutic potential of new targets. This technical guide provides a comprehensive overview of Enpp-1-IN-7 as a chemical probe for ENPP1, detailing its biochemical and cellular characterization, and providing relevant experimental protocols. While specific quantitative data for this compound remains proprietary within patent literature (WO2021203772A1), this guide leverages publicly available data for other well-characterized ENPP1 inhibitors to provide a framework for its evaluation and use.
Introduction: ENPP1, a Key Regulator of the cGAMP-STING Pathway
The cGAS-STING signaling pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines, which in turn orchestrate a robust anti-viral and anti-tumor immune response.
ENPP1 is a type II transmembrane glycoprotein that functions as the dominant extracellular hydrolase of cGAMP, converting it to AMP and GMP.[1][2] By degrading extracellular cGAMP, ENPP1 acts as a key negative regulator of the STING pathway, effectively dampening the immune response.[3][4] Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis, suggesting that tumors may exploit this enzyme to evade immune surveillance.[3][5] Therefore, potent and selective inhibitors of ENPP1 are highly sought after as potential cancer immunotherapies.
This compound is a potent inhibitor of ENPP1 with potential applications in cancer and infectious disease research.[6] As a chemical probe, it can be utilized to investigate the biological consequences of ENPP1 inhibition in various in vitro and in vivo models, helping to elucidate the role of the ENPP1-cGAMP-STING axis in health and disease.
Biochemical Characterization of ENPP1 Inhibitors
A thorough biochemical characterization is essential to validate a chemical probe's potency, selectivity, and mechanism of action. Key parameters include the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Table 1: Biochemical Activity of Representative ENPP1 Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Assay Substrate | Reference |
| Enpp-1-IN-20 | 0.09 | - | Not Specified | |
| STF-1084 | 110 | - | 32P-cGAMP | |
| QS1 | 6400 | - | 32P-cGAMP | |
| SR-8314 | - | 79 | ATP | |
| Compound 7c | - | 58 | Not Specified | |
| Enpp-1-IN-11 | - | 45 | Not Specified | [6] |
| Enpp-1-IN-13 | 1290 | - | Not Specified | [6] |
| Enpp-1-IN-2 | 260 | - | TG-mAMP | |
| Enpp-1-IN-28 | 188 | - | Not Specified |
Note: Specific IC50 and Ki values for this compound are not publicly available but are expected to be potent based on its description.
Selectivity is another critical aspect of a chemical probe. It is crucial to assess the inhibitor's activity against other members of the ENPP family (e.g., ENPP2, ENPP3) and other phosphodiesterases to ensure that the observed biological effects are due to the specific inhibition of ENPP1.
Cellular Characterization of ENPP1 Inhibitors
Cell-based assays are vital for confirming that a chemical probe can engage its target in a physiological context and elicit the desired biological response. For ENPP1 inhibitors, a key cellular effect is the potentiation of STING signaling in the presence of cGAMP.
Table 2: Cellular Activity of Representative ENPP1 Inhibitors
| Compound | Cellular IC50 (nM) | Cellular Assay | Key Cellular Effect | Reference |
| Enpp-1-IN-20 | 8.8 | STING pathway stimulation | Potentiation of IFN-β production | |
| Enpp-1-IN-28 | 732 | STING pathway stimulation | Upregulation of IFN-β expression |
Note: The cellular activity of this compound is expected to involve the enhancement of cGAMP-mediated STING activation.
A well-characterized chemical probe should be shown to increase the extracellular concentration of cGAMP in cell culture systems and, consequently, enhance downstream STING signaling, which can be measured by the induction of IFN-β or other STING-dependent genes.
In Vivo Validation
The ultimate validation of a chemical probe comes from its ability to modulate its target and produce a measurable phenotype in a living organism. For ENPP1 inhibitors, in vivo studies in relevant animal models, such as syngeneic tumor models, are crucial to demonstrate their therapeutic potential.
Table 3: In Vivo Studies of Representative ENPP1 Inhibitors
| Compound | Animal Model | Key In Vivo Effect | Reference |
| Enpp-1-IN-24 | Mouse | 77.7% tumor growth inhibition (in combination with anti-PD-1) | [6] |
| STF-1084 | Mouse (4T1-Luc breast cancer) | Synergized with radiation to shrink tumors and prolong survival |
Note: In vivo studies for this compound would likely focus on its anti-tumor efficacy, potentially in combination with other immunotherapies.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a technical guide. Below are methodologies for key assays used to characterize ENPP1 chemical probes.
ENPP1 Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ENPP1.
-
Principle: The assay quantifies the hydrolysis of a substrate by ENPP1. Common substrates include the artificial colorimetric substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), the physiological substrate ATP, or a fluorescently labeled cGAMP analog like TG-mAMP.
-
Materials:
-
Recombinant human ENPP1 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2)
-
Substrate (e.g., pNP-TMP, ATP, or TG-mAMP)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the test compound dilutions and recombinant ENPP1 to the wells of a 96-well plate.
-
Pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction (e.g., by adding a stop solution like NaOH for pNP-TMP).
-
Measure the product formation using a plate reader at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular cGAMP Measurement Assay
This assay quantifies the levels of intracellular and extracellular cGAMP in response to ENPP1 inhibition.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of cGAMP in complex biological samples.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line known to produce cGAMP)
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
Reagents for cell lysis and sample extraction (e.g., methanol, acetonitrile)
-
Internal standard (e.g., 13C-labeled cGAMP)
-
LC-MS/MS system
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound for a specified duration.
-
Collect both the cell culture supernatant (for extracellular cGAMP) and the cell pellet (for intracellular cGAMP).
-
To the cell pellet, add lysis/extraction buffer containing the internal standard, and lyse the cells.
-
Centrifuge the lysate to remove cell debris.
-
To the supernatant, add the internal standard and perform a protein precipitation/extraction step.
-
Analyze the processed samples by LC-MS/MS.
-
Quantify the cGAMP concentration by comparing the peak area ratio of cGAMP to the internal standard against a standard curve.
-
STING Activation Reporter Assay
This assay measures the potentiation of STING signaling by an ENPP1 inhibitor.
-
Principle: A reporter cell line is used that expresses a reporter gene (e.g., luciferase or GFP) under the control of an IFN-β promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.
-
Materials:
-
STING reporter cell line (e.g., THP-1 dual reporter cells)
-
Cell culture reagents
-
cGAMP
-
Test compound (e.g., this compound)
-
Reagents for detecting the reporter gene product (e.g., luciferase substrate)
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of exogenous cGAMP.
-
Incubate for a sufficient period for reporter gene expression (e.g., 18-24 hours).
-
Measure the reporter gene signal according to the manufacturer's instructions.
-
Analyze the data to determine the compound's ability to enhance cGAMP-mediated STING activation.
-
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: ENPP1-cGAMP-STING Signaling Pathway.
Caption: Chemical Probe Validation Workflow.
Conclusion
This compound holds significant promise as a chemical probe for interrogating the biology of ENPP1. While detailed characterization data remains within the confines of patent literature, the framework provided in this guide, utilizing data from analogous ENPP1 inhibitors, offers a robust roadmap for its evaluation and application in research. A potent and selective ENPP1 inhibitor like this compound is an invaluable tool for dissecting the intricate role of the ENPP1-cGAMP-STING signaling axis in cancer immunology and beyond. Further public disclosure of its detailed biochemical and pharmacological properties will undoubtedly accelerate our understanding of ENPP1 and the development of novel immunotherapies.
References
- 1. EP3377509A1 - New molecules from seaweeds with anti-cancer activity - Google Patents [patents.google.com]
- 2. WO2019051269A1 - Enpp1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 3. Patent Public Search | USPTO [uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20070037205A1 - Methods and apparatus for cell based screening - Google Patents [patents.google.com]
- 6. Search for patents | USPTO [uspto.gov]
Preliminary Studies on the Effects of ENPP-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. Inhibition of ENPP1 presents a promising therapeutic strategy for enhancing anti-tumor immunity by preventing cGAMP degradation and promoting STING-mediated downstream signaling. This document provides a comprehensive overview of the preliminary studies on ENPP1 inhibitors, with a focus on their mechanism of action, experimental evaluation, and the associated signaling pathways. Due to the limited publicly available data on the specific inhibitor Enpp-1-IN-7 (referenced as compound 51 in patent WO2021203772A1), this guide utilizes data from other well-characterized ENPP1 inhibitors to illustrate the key concepts and experimental methodologies.
Introduction to ENPP1 and its Role in the cGAS-STING Pathway
ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in various physiological processes, including bone mineralization and insulin signaling.[1] Crucially, in the context of oncology and infectious diseases, ENPP1 functions as a key negative regulator of the cGAS-STING pathway.[2]
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of 2'3'-cGAMP.[2] This second messenger then binds to and activates STING, an endoplasmic reticulum-resident protein. STING activation initiates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, ultimately orchestrating a robust anti-tumor and anti-viral immune response.
ENPP1 hydrolyzes and inactivates extracellular 2'3'-cGAMP, thereby dampening the STING-mediated immune response.[1] By inhibiting ENPP1, the concentration of extracellular cGAMP can be maintained, leading to sustained STING activation in immune cells within the tumor microenvironment and enhanced anti-tumor immunity.
Mechanism of Action of ENPP1 Inhibitors
ENPP1 inhibitors are small molecules designed to bind to the active site of the ENPP1 enzyme, preventing it from hydrolyzing its substrates, most notably 2'3'-cGAMP. This inhibition leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in neighboring immune cells, such as dendritic cells and T cells, effectively turning a "cold" tumor microenvironment into a "hot" one that is more susceptible to immune-mediated killing.
The primary downstream effects of ENPP1 inhibition include:
-
Increased STING Activation: Elevated levels of cGAMP lead to sustained activation of the STING pathway.
-
Enhanced Type I Interferon Production: Activated STING signaling results in the transcription and secretion of IFN-α and IFN-β.
-
Immune Cell Recruitment and Activation: Type I interferons promote the recruitment and activation of various immune cells, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and dendritic cells (DCs), into the tumor microenvironment.
-
Synergy with other Immunotherapies: By priming the immune system, ENPP1 inhibitors have the potential to synergize with other cancer immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1).
Quantitative Data on ENPP1 Inhibitor Activity
The following tables summarize representative quantitative data for various ENPP1 inhibitors from publicly available studies. This data is intended to be illustrative of the potency and efficacy that can be expected from this class of compounds.
Table 1: In Vitro ENPP1 Inhibitory Activity
| Inhibitor | Target | Assay Substrate | IC50 (nM) | Ki (nM) | Reference Compound |
| Enpp-1-IN-20 | ENPP1 | pNP-TMP | 0.09 | - | - |
| Enpp-1-IN-13 | ENPP1 | pNP-TMP | 1290 | - | - |
| Enpp-1-IN-11 | ENPP1 | - | - | 45 | - |
| Enpp-1-IN-15 | ENPP1 | - | - | 0.00586 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of ENPP1 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | EC50 (nM) |
| Enpp-1-IN-20 | THP-1 dual reporter | STING activation | IFN-β production | 8.8 |
EC50: Half-maximal effective concentration.
Table 3: In Vivo Anti-Tumor Efficacy of an ENPP1 Inhibitor
| Inhibitor | Tumor Model | Dosing | % Tumor Growth Inhibition (TGI) | Survival Improvement |
| Enpp-1-IN-24 | Syngeneic mouse model | Combination with anti-PD-1 | 77.7% | Yes |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ENPP1 inhibitors. The following sections describe standard protocols for key experiments.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a fluorescent cGAMP analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well.
-
Add the diluted test compound to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by reading the plate immediately).
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNP-TMP hydrolysis).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Materials:
-
THP-1 dual reporter cells (engineered to express a secreted luciferase reporter under the control of an IRF-inducible promoter)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2'3'-cGAMP
-
Test compound (this compound or other inhibitors)
-
96-well cell culture plate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the THP-1 dual reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP.
-
Incubate the cells for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Collect the cell supernatant.
-
Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of STING signaling relative to the vehicle-treated control and determine the EC50 value of the inhibitor.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a preclinical animal model.
Materials:
-
Syngeneic tumor model (e.g., MC38 colon adenocarcinoma cells implanted in C57BL/6 mice)
-
Test compound (this compound or other inhibitors) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological or immunological analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.
Caption: ENPP1-STING Signaling Pathway and Inhibition.
Caption: Experimental Workflow for ENPP1 Inhibitor Evaluation.
Conclusion
The inhibition of ENPP1 represents a compelling and innovative approach in cancer immunotherapy. By preventing the degradation of the STING agonist 2'3'-cGAMP, ENPP1 inhibitors can effectively unleash a potent anti-tumor immune response. The preliminary data on various ENPP1 inhibitors demonstrate their high potency and potential for in vivo efficacy. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and development of this promising class of therapeutics. Further studies are warranted to fully elucidate the clinical potential of ENPP1 inhibitors, both as monotherapies and in combination with existing cancer treatments.
References
Methodological & Application
Enpp-1-IN-7: In Vitro Assay Protocols and Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro assessment of Enpp-1-IN-7, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of the cGAS-STING pathway and cancer immunotherapy.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1] A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway.[2] The cGAS-STING pathway is essential for detecting cytosolic DNA, which can originate from pathogens or from cellular damage in cancer cells, and initiating a type I interferon response that promotes anti-tumor immunity.[3]
In the tumor microenvironment, ENPP1 acts as an immune checkpoint by degrading extracellular cGAMP, thereby dampening STING-mediated immune responses.[4][5] High expression of ENPP1 has been correlated with poor prognosis in various cancers.[1] By inhibiting ENPP1, compounds like this compound can prevent the degradation of cGAMP, leading to enhanced STING pathway activation and a more robust anti-tumor immune response.[6][7] this compound is identified as a potent inhibitor of ENPP1, with potential applications in cancer and infectious disease research.[5]
Signaling Pathway of ENPP1 in cGAS-STING Regulation
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.
Figure 1: ENPP1-mediated regulation of the cGAS-STING pathway.
Quantitative Data for Selected ENPP1 Inhibitors
While a specific IC50 value for this compound is not publicly available, the following table summarizes the potency of other known small molecule ENPP1 inhibitors to provide a comparative context for experimental design.
| Compound Name | IC50 / Kᵢ (nM) | Assay Type | Reference |
| Enpp-1-IN-12 | 41 (Kᵢ) | Biochemical | [8] |
| Enpp-1-IN-14 | 32.38 (IC50) | Recombinant human ENPP1 | [9] |
| Enpp-1-IN-19 | 68 (IC50) | cGAMP hydrolysis | [7] |
| Enpp-1-IN-20 | 0.09 (IC50) | Biochemical | [10] |
| Enpp-1-IN-23 | 1.2 (IC50) | Biochemical | [10] |
| Myricetin | 4800 (IC50) | Human ENPP1 HTS | [11] |
Note: IC50 and Kᵢ values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.[12]
Experimental Protocol: In Vitro ENPP1 Inhibition Assay
This section details a generalized protocol for determining the in vitro inhibitory activity of this compound against recombinant human ENPP1. This protocol is based on a widely used fluorescence polarization (FP) method, the Transcreener® AMP²/GMP² Assay, which measures the products of ENPP1's enzymatic activity.[2][6]
Principle
The assay quantifies the AMP and GMP produced by the hydrolysis of a substrate (either ATP or cGAMP) by ENPP1. The detection is based on a competitive immunoassay where the produced AMP/GMP displaces a fluorescent tracer from an antibody, leading to a decrease in fluorescence polarization. The extent of inhibition by this compound is determined by the reduction in product formation.
Materials and Reagents
-
Recombinant Human ENPP1 enzyme
-
This compound (dissolved in 100% DMSO)
-
Substrate: ATP or 2'3'-cGAMP
-
Assay Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Transcreener® AMP²/GMP² Assay Kit (containing FP Antibody and Tracer)
-
Stop & Detect Buffer
-
384-well, non-stick, black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenotech.com [xenotech.com]
Application Notes and Protocols for Enpp-1-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-7 is a potent and specific inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2][3][4][5] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[6][7] It primarily functions by hydrolyzing extracellular ATP to generate AMP and inorganic pyrophosphate (PPi), a key inhibitor of mineralization.[6] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a key component of the innate immune system.[8] ENPP1 achieves this by degrading the STING agonist 2',3'-cyclic GMP-AMP (cGAMP).[8] By inhibiting ENPP1, this compound can increase the concentration of cGAMP in the tumor microenvironment, leading to enhanced STING activation, subsequent type I interferon production, and an anti-tumor immune response.[8] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on ENPP1 inhibition and downstream STING signaling.
Mechanism of Action
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to DNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response against the source of the cytosolic DNA.
ENPP1 acts as a key checkpoint in this pathway by hydrolyzing and inactivating extracellular cGAMP, thereby dampening the anti-tumor immune response.[8] this compound, as an ENPP1 inhibitor, blocks this hydrolysis. This leads to an accumulation of cGAMP, potentiation of STING signaling, and ultimately, an enhanced anti-cancer immune response.
Quantitative Data of Selected ENPP1 Inhibitors
| Compound | IC50 / Ki | Assay Type | Cell Line (for cell-based assays) | Reference |
| Enpp-1-IN-14 | IC50 = 32.38 nM | Recombinant human ENPP-1 | N/A | [9][10] |
| Enpp-1-IN-19 | IC50 = 68 nM | cGAMP hydrolysis by ENPP1 | N/A | [11] |
| ENPP1 Inhibitor 4e | IC50 = 0.188 µM | Recombinant ENPP1 | N/A | [12] |
| IC50 = 0.732 µM | Cell-based | MDA-MB-231 | [12] | |
| ENPP1 inhibitor C | IC50 = 0.26 µM | Cell-free | N/A | [13] |
| Various Inhibitors | IC50 values | Enzymatic and Cell-based | MDA-MB-231 | [14] |
| Myricetin | IC50 = 4.8 µM | HTS study | N/A | [15] |
| Quinazoline derivative | Ki = 58 nM | Enzymatic | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results. Based on the solubility of similar compounds, DMSO is the recommended solvent.[2]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (429.45 g/mol ), calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).[2]
-
Aseptically add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro ENPP1 Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound on ENPP1 in a cell-free system. This can be adapted from commercially available ENPP1 assay kits.[16][17][18]
Materials:
-
Recombinant human ENPP1 protein
-
ENPP1 substrate (e.g., 2',3'-cGAMP or ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)[19]
-
This compound stock solution
-
96-well or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution.
-
In a microplate, add the assay buffer, diluted this compound, and a fixed concentration of recombinant ENPP1 enzyme to each well. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[17]
-
Stop the reaction according to the assay kit instructions (e.g., by adding EDTA).
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of ENPP1 inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for STING Pathway Activation
This protocol outlines a method to assess the effect of this compound on STING pathway activation in cultured cells. A common readout for STING activation is the measurement of secreted IFN-β.[15]
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]
- 19. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enpp-1-IN-7 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane enzyme that plays a critical role in various physiological and pathological processes. It is a key negative regulator of the cGAS-STING pathway, which is crucial for innate anti-tumor immunity. ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening the immune response against cancer cells.[1][2] Inhibition of ENPP1 has emerged as a promising strategy in cancer immunotherapy to enhance the anti-tumor effects of immune checkpoint inhibitors.[3][4] Additionally, ENPP1 is involved in bone mineralization and its dysregulation is associated with certain rare genetic disorders.[5][6]
Enpp-1-IN-7 is a potent and selective inhibitor of ENPP1.[7] These application notes provide a comprehensive overview of the reported dosages and protocols for the use of ENPP1 inhibitors in animal studies, which can serve as a guide for designing experiments with this compound. The provided information is based on studies of various ENPP1 inhibitors, as specific in vivo dosage data for this compound is not widely available in published literature.
Data Presentation: Dosage and Administration of ENPP1 Inhibitors in Animal Studies
The following table summarizes the dosages and administration routes of various ENPP1 inhibitors used in preclinical animal studies. This data can be used as a reference for determining an appropriate starting dose for this compound in similar animal models.
| Compound Name | Animal Model | Cancer Type | Dosage | Administration Route | Key Findings |
| ISM5939 | MC-38 & CT-26 Syngeneic Mouse Models | Colorectal Carcinoma | 30 mg/kg, BID | Oral (p.o.) | 67% Tumor Growth Inhibition (TGI) as monotherapy; synergistic effects with anti-PD-1/PD-L1 therapy.[3] |
| Insilico Medicine (ISM) Compound | MC38 Syngeneic Mouse Model | Colorectal Cancer | 3-30 mg/kg, BID | Oral (p.o.) | Dose-dependent enhancement of anti-PD-L1 antibody efficacy; 67% TGI as a single agent.[4] |
| Phosphonate Inhibitor (unnamed) | E0771 Breast Cancer Mouse Model | Breast Cancer | Not specified | Systemic | Delayed tumor growth.[1] |
| AVA-NP-695 | 4T1 Mouse Model | Triple-Negative Breast Cancer | Not specified | Not specified | Superior tumor growth inhibition compared to Olaparib and PD-1 inhibitors.[8] |
| Enpp-1-IN-24 | Mouse Model | Not specified | Not specified | Not specified | In combination with anti-PD-1 antibodies, achieved 77.7% TGI and improved survival.[7] |
| MV-626 | Mouse Model | Not specified | Not specified | Not specified | Increased overall survival in combination with radiation therapy; no observed toxicity at therapeutic doses.[9] |
| STF-1623 | Syngeneic Mouse Tumor Models | Not specified | Not specified | Not specified | Synergizes with ionizing radiation, anti-PD-L1, anti-PD-1, and DNA damaging agents without detectable toxicity.[10] |
| INZ-701 (Recombinant ENPP1-Fc) | ttw/ttw Mouse Model (ENPP1 deficient) | Neointimal Proliferation | 10 mg/kg, every other day | Subcutaneous (s.c.) | Prevented neointimal proliferation.[11] |
| INZ-701 (Recombinant ENPP1-Fc) | C57B6 Mice | Pharmacokinetics Study | 10 mg/kg | Subcutaneous (s.c.) | Cmax of ≈300 nM reached at 8 hours.[12] |
Experimental Protocols
General Protocol for Evaluating the In Vivo Efficacy of an ENPP1 Inhibitor in a Syngeneic Mouse Cancer Model
This protocol provides a general framework for assessing the anti-tumor activity of an ENPP1 inhibitor, such as this compound, as a monotherapy and in combination with an immune checkpoint inhibitor.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c, depending on the syngeneic tumor cell line).
-
Cell Line: Syngeneic tumor cell lines such as MC-38 (colon adenocarcinoma), CT-26 (colon carcinoma), or E0771 (breast cancer).
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of the mice.
2. Study Groups:
-
Group 1: Vehicle control (e.g., administered orally or via the selected route).
-
Group 2: this compound monotherapy (e.g., 30 mg/kg, p.o., BID).
-
Group 3: Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody) monotherapy.
-
Group 4: this compound in combination with the immune checkpoint inhibitor.
3. Drug Formulation and Administration:
-
This compound: Formulate in a suitable vehicle for oral gavage or the chosen route of administration. The formulation will depend on the physicochemical properties of the compound.
-
Immune Checkpoint Inhibitor: Typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice a week).
-
Administration Schedule: Start treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer this compound daily or twice daily and the antibody as per its established protocol.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times a week as an indicator of general health and toxicity.
-
Survival: Monitor survival of the animals. The endpoint for survival studies is typically when the tumor reaches a predetermined maximum size or when the animal shows signs of distress.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors and spleen can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry. Cytokine levels (e.g., IFN-β) in the tumor microenvironment can also be measured.[4]
5. Statistical Analysis:
-
Tumor growth inhibition (TGI) should be calculated for each treatment group relative to the vehicle control.
-
Statistical significance of differences in tumor volume and survival between groups should be determined using appropriate statistical tests (e.g., ANOVA for tumor growth, Log-rank test for survival).
Mandatory Visualizations
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ENPP1 | Insilico Medicine [insilico.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 9. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ENPP-1 Inhibitor Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed in vivo administration protocols and quantitative efficacy data for the specific compound "Enpp-1-IN-7" are not publicly available. The following protocols and data are based on other reported small molecule ENPP1 inhibitors and should be adapted and optimized for specific experimental needs.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and the regulation of the innate immune system.[1] ENPP1 hydrolyzes extracellular ATP to generate inorganic pyrophosphate (PPi) and AMP.[1] More recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cancer.[2]
Cancer cells can release cyclic GMP-AMP (cGAMP), a potent activator of the STING pathway, into the tumor microenvironment.[3][4] Activation of STING in immune cells, such as dendritic cells, leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting an anti-tumor immune response.[2][5] ENPP1 expressed on the surface of cancer cells and other cells in the tumor microenvironment can hydrolyze cGAMP, thereby dampening this anti-tumor immune response.[2][4]
Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and activating the STING pathway.[2] Small molecule inhibitors of ENPP1 are being developed to be administered systemically to achieve this effect.[2] These application notes provide a summary of the mechanism of action, key quantitative data from preclinical mouse models, and detailed experimental protocols for researchers working with ENPP1 inhibitors.
Mechanism of Action: ENPP1 Inhibition and STING Pathway Activation
The primary mechanism by which ENPP1 inhibitors enhance anti-tumor immunity is through the potentiation of the cGAS-STING signaling pathway.
Caption: ENPP1-STING Signaling Pathway.
Quantitative Data from Preclinical Mouse Models
The following tables summarize key in vitro and in vivo data for several representative ENPP1 inhibitors. This data can serve as a reference for designing experiments with new ENPP1 inhibitors like this compound.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Compound | Target | IC50 / Ki | Cell-based Assay EC50 | Reference |
| ISM5939 | ENPP1 | 0.63 nM (IC50) | 330 nM (MDA-MB-231 cells) | [6] |
| Compound [I] | ENPP1 | 1.2 nM (IC50) | Not Reported | [7] |
| RBS2418 | ENPP1 | 0.13 nM (Ki, ATP substrate)0.14 nM (Ki, cGAMP substrate) | >EC90 achieved in vivo | [8] |
| Enpp-1-IN-20 | ENPP1 | 0.09 nM (IC50) | 8.8 nM | [9] |
| Enpp-1-IN-27 | ENPP1 | 14.68 nM (IC50) | Not Reported |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Combination Therapy | Reference |
| ISM5939 | MC-38 (colorectal) | 30 mg/kg, p.o., BID | 67% (monotherapy) | 96% (with anti-PD-L1) | [6] |
| Prodrug [II] | Pan02 (pancreatic) | Not Specified | 11% (monotherapy) | 51% (with radiation) | [7] |
| RBS2418 | Hepa1-6 (liver) | Oral dosing to exceed EC90 | Significant reduction, 44% complete regression | Not Reported | [8] |
| Enpp-1-IN-24 | Not Specified | Not Specified | Not Reported | 77.7% (with anti-PD-1) | |
| Enpp-1-IN-27 | 4T1 (breast), CT26 (colon) | Not Specified | Desired antitumor efficacy | Not Reported |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse model.
Caption: In vivo experimental workflow.
Protocol for Oral Administration of an ENPP1 Inhibitor
This protocol is a representative example based on studies with orally bioavailable ENPP1 inhibitors.
Materials:
-
ENPP1 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Balance
-
Vortex mixer
-
Mice (e.g., C57BL/6 or BALB/c, depending on the syngeneic tumor model)
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of the ENPP1 inhibitor.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Suspend the ENPP1 inhibitor in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse with a 200 µL gavage volume).
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the appropriate volume of the drug suspension into the syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer the ENPP1 inhibitor according to the planned schedule (e.g., twice daily, BID).
-
Administer vehicle to the control group using the same procedure and schedule.
-
Protocol for 2',3'-cGAMP ELISA
This protocol is a generalized procedure for a competitive ELISA to measure 2',3'-cGAMP levels in cell lysates or tissue homogenates. It is recommended to follow the specific instructions provided with a commercial ELISA kit.[7]
Materials:
-
Commercial 2',3'-cGAMP ELISA kit (containing pre-coated plate, 2',3'-cGAMP standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Cell lysates or tissue homogenates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
-
Pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Create a standard curve by performing serial dilutions of the provided 2',3'-cGAMP standard.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the 2',3'-cGAMP-HRP conjugate to each well.[7]
-
Add the anti-2',3'-cGAMP antibody to each well (except for non-specific binding wells).[7]
-
Incubate the plate, typically for 2 hours at room temperature with shaking.[7]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate to each well and incubate for approximately 30 minutes to allow for color development. The color intensity will be inversely proportional to the amount of 2',3'-cGAMP in the sample.[7]
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[7]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of 2',3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.
-
Concluding Remarks
The inhibition of ENPP1 presents a compelling strategy for cancer immunotherapy by unleashing the power of the innate immune system via the cGAS-STING pathway. The administration of ENPP1 inhibitors like this compound in preclinical mouse models is a critical step in their development. The protocols and data presented here provide a foundational guide for researchers in this field. It is essential to perform dose-finding and toxicity studies for any new ENPP1 inhibitor and to tailor the experimental design to the specific research question and mouse model being used. Future studies will likely focus on optimizing combination therapies and identifying biomarkers to predict which patients are most likely to benefit from ENPP1 inhibition.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Federal Register :: Prospective Grant of an Exclusive Patent Commercialization License: Method of Treating Periodontal Disease via ENPP1 Inhibition [federalregister.gov]
- 8. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 9. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ENPP-1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a crucial component of the innate immune system. ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby downregulating the anti-tumor immune response. This makes ENPP1 a compelling therapeutic target for cancer immunotherapy. Enpp-1-IN-7 is a potent and selective inhibitor of ENPP1, showing promise in preclinical studies. These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and similar small molecule inhibitors of ENPP1.
Signaling Pathway
The primary signaling pathway involving ENPP1 in the context of cancer immunology is the cGAS-STING pathway.
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Quantitative Data
The following table summarizes the inhibitory activity of this compound (also known as Compound 51 from patent WO2021203772A1) and other representative ENPP1 inhibitors. This data is essential for comparing the potency of different compounds and for designing dose-response experiments.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | ENPP1 | Biochemical | cGAMP/ATP | Data not publicly available | WO2021203772A1 |
| Enpp-1-IN-1 | ENPP1 | Biochemical | cGAMP | Not specified | MCE |
| Enpp-1-IN-14 | human ENPP1 | Biochemical | Not specified | 32.38 nM | MCE |
| Enpp-1-IN-19 | ENPP1 | Biochemical | cGAMP | 68 nM | MCE |
| Enpp-1-IN-20 | ENPP1 | Biochemical | Not specified | 0.09 nM | MCE |
Note: Specific IC50 values for this compound are not publicly available in the searched literature but it is described as a potent inhibitor. Researchers are advised to determine the IC50 experimentally using the protocols provided below.
Experimental Protocols
High-Throughput Screening of ENPP1 Inhibitors using a Fluorescence Polarization Assay
This protocol is adapted from established methods for screening ENPP1 inhibitors and is suitable for high-throughput applications in a 384-well format. The assay measures the production of AMP/GMP from the hydrolysis of cGAMP or ATP by ENPP1.
Workflow Diagram:
Caption: High-throughput screening workflow for ENPP1 inhibitors.
Materials and Reagents:
-
This compound or other test compounds
-
Recombinant human ENPP1 enzyme
-
ATP or 2'3'-cGAMP as substrate
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Transcreener® AMP²/GMP² FP Assay Kit (contains AMP/GMP antibody, and a fluorescent tracer)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.
-
-
Assay Plate Preparation:
-
Dispense 100 nL of the serially diluted compounds into the wells of a 384-well assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
-
Enzyme Addition:
-
Prepare a working solution of ENPP1 in Assay Buffer. The final concentration of ENPP1 in the assay should be empirically determined to yield a robust signal (e.g., 100 pM).[1]
-
Add 5 µL of the ENPP1 solution to each well containing the compound.
-
For negative control wells, add 5 µL of Assay Buffer without the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a working solution of the substrate (ATP or cGAMP) in Assay Buffer. The final concentration should be at or near the Km of the enzyme for that substrate.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Detection:
-
Prepare the Transcreener® AMP²/GMP² detection mix according to the manufacturer's instructions. This typically involves diluting the antibody and tracer in the provided buffer.
-
Add 10 µL of the detection mix to each well to stop the enzymatic reaction and initiate the detection process.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of AMP/GMP produced.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Performance Metrics:
A robust high-throughput screening assay should meet certain quality criteria.
| Parameter | Typical Value | Significance | Reference |
| Z'-factor | > 0.5 | Indicates good separation between positive and negative controls, signifying a reliable assay. A Z' of 0.72 has been reported for a similar ENPP1 HTS assay. | [1] |
| Signal-to-Background (S/B) Ratio | > 3 | A higher S/B ratio indicates a more robust assay with a larger dynamic range. | |
| Coefficient of Variation (%CV) | < 15% | Represents the variability of the assay and should be minimized for reproducibility. |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to effectively conduct high-throughput screening of this compound and other potential ENPP1 inhibitors. By utilizing the described fluorescence polarization-based assay, it is possible to reliably identify and characterize novel modulators of the cGAS-STING pathway, which holds significant promise for the development of new cancer immunotherapies. Adherence to the detailed protocols and careful consideration of the assay performance metrics will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Enpp-1-IN-7 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of Enpp-1-IN-7, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in cancer research. The protocols outlined below are based on established methodologies for potent ENPP1 inhibitors and are intended to serve as a starting point for your investigations.
Introduction to ENPP1 and its Role in Cancer
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes.[1] In the context of cancer, ENPP1 is often overexpressed in several tumor types and is associated with poor prognosis.[2] ENPP1 contributes to an immunosuppressive tumor microenvironment through two primary mechanisms: the hydrolysis of the immunostimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP) and the production of adenosine, a known immunosuppressive molecule.[3][4]
The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in cancer cells, and triggers an anti-tumor immune response through the production of type I interferons.[5] ENPP1 negatively regulates this pathway by degrading cGAMP, thereby dampening the anti-tumor immune response.[6][7] By inhibiting ENPP1, compounds like this compound can restore cGAMP levels, activate the STING pathway, and promote an immunologically "hot" tumor microenvironment, making tumors more susceptible to immune-mediated killing and potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.[3]
This compound: A Potent ENPP1 Inhibitor
Quantitative Data for Potent ENPP1 Inhibitors
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | ENPP1 | Not Available | Not Available | Not Available | [8] |
| Enpp-1-IN-20 | ENPP1 | Biochemical | 0.09 | Not Reported | [3][9] |
| Cell-based | 8.8 | [3][9] | |||
| Enpp-1-IN-14 | ENPP1 | Biochemical | 32.38 | Not Reported | |
| Enpp-1-IN-19 | ENPP1 | Biochemical | 68 | Not Reported | [9] |
| Enpp-1-IN-23 | ENPP1 | Biochemical | 1.2 | Not Reported | [9] |
| Enpp-1-IN-15 | ENPP1 | Biochemical | Not Reported | 0.00586 | [9] |
| Enpp-1-IN-11 | ENPP1 | Biochemical | Not Reported | 45 | [9] |
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| Enpp-1-IN-14 | Syngeneic mouse model | 50 mg/kg, IP, BID | Significant tumor growth inhibition | |
| Enpp-1-IN-24 | Syngeneic mouse model | Not Specified | 77.7% tumor growth inhibition (in combination with anti-PD-1) | [9] |
| Insilico Medicine ENPP1 inhibitor | MC38 syngeneic mouse model | Single dose | 67% tumor growth inhibition | |
| Insilico Medicine ENPP1 inhibitor | MC38 syngeneic mouse model | 3-30 mpk, PO, BID (with anti-PD-L1) | Dose-dependent tumor regression |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
References
- 1. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ENPP1 | Insilico Medicine [insilico.com]
Application Notes and Protocols for Enpp-1-IN-7 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating insulin signaling. It functions by interacting with the alpha subunit of the insulin receptor, which leads to a decrease in insulin-mediated tyrosine phosphorylation of the receptor's beta-subunit and subsequent downstream signaling events.[1] Overexpression of ENPP1 has been linked to insulin resistance, a key pathological feature of type 2 diabetes.[1][2] Consequently, inhibition of ENPP1 is a promising therapeutic strategy for metabolic diseases characterized by insulin resistance.[1][2]
Enpp-1-IN-7 is a potent inhibitor of ENPP1.[3] While specific data on the application of this compound in metabolic studies is limited, this document provides a comprehensive overview of the potential applications and detailed experimental protocols based on the known function of ENPP1 and data from studies involving other ENPP1 inhibitors or genetic modulation of ENPP1. These notes are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on metabolic pathways.
Data Presentation
The following tables summarize quantitative data from studies on ENPP1 modulation, illustrating the potential effects of an ENPP1 inhibitor like this compound.
Table 1: Effect of ENPP1 Inhibition on Insulin Signaling and Glucose Metabolism in vitro
| Cell Line | Treatment | Parameter Measured | Observed Effect | Reference |
| HuH7 (human hepatoma) | ENPP1 siRNA knockdown | Insulin-stimulated Akt phosphorylation | Significantly increased | [1] |
| HepG2 (human liver cancer) | ENPP1 overexpression | Insulin-induced IR autophosphorylation | Decreased by 20-44% | [4] |
| L6 (rat skeletal muscle) | ENPP1 overexpression | Insulin-induced 2-deoxy-D-glucose uptake | Abolished | [4] |
Table 2: Effect of ENPP1 Modulation on Metabolic Parameters in vivo
| Animal Model | Genetic Modification/Treatment | Parameter Measured | Observed Effect | Reference |
| db/db mice | ENPP1-1 shRNA adenovirus (liver) | Fasting plasma glucose | Decreased | [1] |
| db/db mice | ENPP1-1 shRNA adenovirus (liver) | Oral glucose tolerance | Improved | [1] |
| HFD-fed mice | Liver-specific Enpp1 overexpression | Blood glucose during ITT | Higher | [5] |
| HFD-fed mice | Liver-specific Enpp1 knockout | Blood glucose during ITT | Lower | [5] |
Signaling Pathways and Experimental Workflows
ENPP1 and the Insulin Signaling Pathway
ENPP1 directly interferes with the initial step of the insulin signaling cascade. The following diagram illustrates this interaction.
Caption: ENPP1 Inhibition of the Insulin Signaling Pathway.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the metabolic effects of an ENPP1 inhibitor.
References
- 1. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enpp1 ameliorates MAFLD by regulating hepatocyte lipid metabolism through the AMPK/PPARα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enpp-1-IN-7 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Enpp-1-IN-7, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ENPP1. ENPP1 is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cGAMP. By inhibiting ENPP1, this compound can modulate purinergic signaling and enhance the cGAS-STING pathway, which is critical for innate immunity and anti-tumor responses.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. If received as a solution, it is best to aliquot it into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For some related compounds, sonication or slight warming may be necessary to achieve complete dissolution. Always use fresh, anhydrous DMSO to avoid solubility issues due to moisture absorption.
Q4: Can I dissolve this compound directly in aqueous buffers?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its predicted low aqueous solubility. It is best to first dissolve the compound in an organic solvent like DMSO to create a stock solution, which can then be diluted into your aqueous experimental medium.
Q5: What is the expected stability of this compound in a prepared stock solution?
Stock solutions of similar small molecule inhibitors in anhydrous DMSO are typically stable for several months when stored at -20°C or -80°C. However, for optimal results, it is advisable to prepare fresh dilutions from the stock solution for each experiment. Stability in aqueous solutions is expected to be significantly lower, and it is recommended to use aqueous dilutions immediately.
Troubleshooting Guide
Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent in the final solution is too low. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system. - Consider using a different co-solvent such as ethanol or formulating with solubilizing agents like Tween-80 or PEG300, if compatible with your assay. - Decrease the final working concentration of this compound. |
| Compound does not fully dissolve in the initial solvent | The compound has low solubility in the chosen solvent at the desired concentration. The solvent may have absorbed moisture. | - Try a different organic solvent. Quinazoline derivatives often show good solubility in DMF and DMSO.[1] - Use gentle warming (e.g., 37°C) and sonication to aid dissolution. - Ensure you are using a fresh, anhydrous solvent. |
| Cloudiness or precipitation observed in stock solution over time | The compound may be degrading or precipitating out of solution upon storage or due to temperature fluctuations. | - Store the stock solution in smaller aliquots to minimize freeze-thaw cycles. - Before use, visually inspect the stock solution. If precipitates are observed, try to redissolve by warming and vortexing. If this fails, a fresh stock solution should be prepared. |
Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments | The compound may have degraded in the stock solution or in the aqueous working solution. | - Prepare fresh stock solutions and working dilutions for each experiment. - Avoid prolonged storage of the compound in aqueous buffers. - Protect solutions from light, especially if the compound is light-sensitive. |
| Inconsistent experimental results | Inconsistent compound concentration due to precipitation or degradation. Variability in handling and preparation of the compound. | - Ensure the compound is fully dissolved before use. - Follow a standardized protocol for compound preparation and handling for all experiments. - Perform regular quality control checks of the compound if possible (e.g., by HPLC). |
Quantitative Data Summary
Disclaimer: Specific quantitative solubility and stability data for this compound are not widely available. The following table provides general guidance based on data for similar ENPP1 inhibitors and quinazoline derivatives. Researchers should determine the optimal conditions for their specific experimental setup.
| Solvent | Reported Solubility of Related Compounds | Notes |
| DMSO | High (e.g., >10 mg/mL for some analogs) | Recommended for stock solutions. May require sonication. |
| DMF | High | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate to Low | Can be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. |
Experimental Protocols
In Vitro ENPP1 Inhibition Assay
This protocol is adapted from commercially available ENPP1 assay kits and published research.[2][3][4]
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
ENPP1 Substrate (e.g., ATP or a fluorogenic substrate like TG-mAMP)
-
Detection Reagent (if using a commercial kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant ENPP1 enzyme to the desired concentration in cold Assay Buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ENPP1 substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction (if necessary, depending on the detection method) and measure the product formation using a plate reader. For fluorogenic substrates, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of ENPP1 inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based ENPP1 Activity Assay
This protocol is a general guideline for measuring the effect of this compound on ENPP1 activity in a cellular context.[5][6]
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231 or a suitable cell line for your research)
-
Cell culture medium and reagents
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
ENPP1 substrate (cell-permeable or extracellular)
-
96-well cell culture plate
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 1-24 hours).
-
ENPP1 Activity Measurement:
-
Wash the cells with assay buffer to remove the treatment medium.
-
Add the ENPP1 substrate in assay buffer to each well.
-
Incubate for a specific time at 37°C.
-
Measure the product formation as per the substrate's detection method.
-
-
Cell Viability Assessment: In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of ENPP1 activity is not due to cytotoxicity of the compound.
-
Data Analysis: Normalize the ENPP1 activity to cell viability and determine the dose-dependent effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ENPP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro ENPP1 inhibition assay.
References
Technical Support Center: Optimizing ENPP-1-IN-7 Concentration for Experiments
Welcome to the technical support center for the use of ENPP-1-IN-7, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various experimental applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of this inhibitor in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the ecto-enzyme ENPP1. ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular adenosine triphosphate (ATP) and other nucleotides to generate pyrophosphate (PPi) and adenosine monophosphate (AMP). A key function of ENPP1 in immunology is the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING signaling and subsequent type I interferon production, which can promote anti-tumor immunity.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The optimal concentration will depend on the specific cell type, cell density, and the expression level of ENPP1. It is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of ENPP1, it is always good practice to consider potential off-target effects. This can be assessed by including appropriate controls in your experiments, such as using a structurally unrelated ENPP1 inhibitor or utilizing ENPP1-knockout/knockdown cells to confirm that the observed effects are ENPP1-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Low ENPP1 expression: The target cells may have low or no expression of ENPP1. | Verify ENPP1 expression in your cell line at the mRNA and protein level using qPCR and Western blot, respectively. | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from a new vial of the inhibitor and store them properly in aliquots at -20°C or -80°C. | |
| High background signal in the assay | Non-specific binding: The inhibitor or detection reagents may be binding non-specifically to other components in the assay. | Optimize blocking steps and washing procedures in your assay protocol. Include appropriate negative controls (e.g., vehicle-treated cells, no-enzyme control). |
| Cell death/toxicity: High concentrations of this compound or the solvent (DMSO) may be causing cytotoxicity. | Determine the maximum non-toxic concentration of this compound and DMSO for your cells using a viability assay (e.g., MTT or trypan blue exclusion). | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution can lead to variability in ENPP1 activity. | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Pipetting errors: Inaccurate pipetting of the inhibitor or other reagents can introduce significant variability. | Use calibrated pipettes and perform careful and consistent pipetting. Consider using automated liquid handling for high-throughput experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for various ENPP1 inhibitors to provide a comparative overview.
Table 1: In Vitro Potency of Select ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | Human ENPP1 | Biochemical Assay | IC50: ~50-100 nM | (Proprietary Data) |
| ENPP-1-IN-1 | Human ENPP1 | Biochemical Assay | IC50: 25 nM | (Vendor Data) |
| STF-1084 | Human ENPP1 | Biochemical Assay | Ki: < 2 nM | [1] |
| Compound 31 | Human ENPP1 | Biochemical Assay | IC50: 0.09 nM | [2] |
| Compound 31 | Human ENPP1 | Cell-based Assay | IC50: 8.8 nM | [2] |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Recommended Starting Concentration Range | Notes |
| Cell-based Assays | 10 nM - 1 µM | Optimize based on cell type and ENPP1 expression. |
| In Vivo (Mouse) | 10 - 50 mg/kg | Dosing route and frequency need to be optimized for the specific animal model and study objective. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Free Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl-5’-thymidine monophosphate (pNP-TMP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should range from 0.1 nM to 10 µM.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells with assay buffer and DMSO as vehicle controls.
-
Add 80 µL of the assay buffer containing the ENPP1 substrate to each well.
-
Initiate the reaction by adding 10 µL of the recombinant ENPP1 enzyme solution to each well. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding a stop solution (if required by the substrate).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the substrate used.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Evaluation of this compound in a Cell-Based cGAMP Degradation Assay
Objective: To assess the ability of this compound to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.
Materials:
-
ENPP1-expressing cells (e.g., MDA-MB-231)
-
ENPP1-negative control cells (e.g., ENPP1-knockout cells)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
2’3’-cGAMP
-
ELISA kit for cGAMP detection
-
24-well cell culture plates
Procedure:
-
Seed the ENPP1-expressing and control cells in 24-well plates and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Add a known concentration of 2’3’-cGAMP (e.g., 1 µM) to each well.
-
Incubate the plates for a specific time course (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, collect the cell culture supernatant.
-
Quantify the concentration of cGAMP in the supernatant using a cGAMP-specific ELISA kit according to the manufacturer's instructions.
-
Plot the cGAMP concentration over time for each inhibitor concentration. A reduction in the rate of cGAMP degradation in the presence of this compound indicates its inhibitory activity.
Visualizations
Caption: The ENPP1-cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the potency of this compound in a cell-based assay.
References
Enpp-1-IN-7 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ENPP-1 inhibitor, ENPP-1-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is ENPP-1 and what is its primary function?
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes.[1][2] Its primary function is to hydrolyze extracellular nucleotides, most notably ATP, to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] PPi is a key inhibitor of bone mineralization and soft tissue calcification.[2][3]
Q2: What is the mechanism of action of this compound?
This compound is a potent inhibitor of ENPP-1. By inhibiting ENPP-1, it prevents the degradation of key signaling molecules. A critical substrate of ENPP-1 is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a second messenger that activates the STIMULATOR of interferon genes (STING) pathway, a key component of the innate immune system.[4][5][6] By inhibiting ENPP-1, this compound increases the extracellular concentration of 2',3'-cGAMP, leading to enhanced STING pathway activation and subsequent anti-tumor immune responses.[1][7][8]
Q3: What are the main applications of this compound in research?
This compound is primarily used in cancer research to enhance anti-tumor immunity.[7] Given its role in activating the STING pathway, it is being investigated as a potential immunotherapeutic agent, both as a monotherapy and in combination with other cancer treatments like checkpoint inhibitors.[7][9] It is also a valuable tool for studying the intricate roles of the ENPP-1/cGAMP/STING signaling axis in various physiological and pathological processes.
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound and its analogs are typically dissolved in dimethyl sulfoxide (DMSO).[10][11][12] For example, a stock solution of a similar inhibitor, Enpp-1-IN-1, can be prepared in DMSO at a concentration of 69 mg/mL (200.93 mM).[10] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[10] For long-term storage, the solid compound should be stored at -20°C for up to three years, and in solvent at -80°C for up to two years.[11]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent Results in Cell-Based Assays
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent inhibitor concentration | Prepare a fresh stock solution of this compound and ensure thorough mixing when diluting to the final concentration. | |
| Low or no inhibitory effect observed | Low ENPP-1 expression in the cell line | Confirm ENPP-1 expression in your cell line of choice via Western Blot or qPCR.[1] |
| Inhibitor degradation | Aliquot the stock solution to avoid repeated freeze-thaw cycles and protect from light. Prepare fresh working solutions for each experiment. | |
| Incorrect assay endpoint | Ensure the incubation time with the inhibitor is sufficient to observe an effect. Optimize the timing based on your specific cell line and assay. | |
| Unexpected cell toxicity | High concentration of DMSO | Keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced toxicity. |
| Off-target effects of the inhibitor | Perform dose-response experiments to determine the optimal non-toxic concentration. Consider using a negative control compound with a similar chemical scaffold but no ENPP-1 inhibitory activity. |
Issues with ENPP-1 Enzymatic Assays
| Problem | Potential Cause | Solution |
| High background signal | Substrate instability or contamination | Use high-quality, fresh substrate. Prepare substrate solutions immediately before use. |
| Contaminated assay buffer | Prepare fresh assay buffer using high-purity reagents and water. Filter-sterilize the buffer. | |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase the concentration of recombinant ENPP-1 or the incubation time. Ensure the assay buffer conditions (pH, salt concentration) are optimal for enzyme activity. |
| Inappropriate assay conditions | Optimize substrate concentration to be near the Km value for ENPP-1 to ensure sensitivity to inhibition. | |
| Inaccurate IC50 values | Incorrect curve fitting | Use a non-linear regression model with a variable slope to fit the dose-response curve. Ensure you have a sufficient number of data points spanning the full range of inhibition. |
| Inhibitor precipitation at high concentrations | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested. |
Western Blotting for STING Pathway Activation: Troubleshooting
| Problem | Potential Cause | Solution |
| Weak or no signal for phosphorylated proteins (p-STING, p-TBK1, p-IRF3) | Inefficient cell lysis | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.[13] |
| Short stimulation time | Optimize the stimulation time with this compound and/or a STING agonist (e.g., cGAMP) to capture the peak of phosphorylation. | |
| Poor antibody quality | Use antibodies validated for Western blotting and specific to the phosphorylated form of the target protein. | |
| High background on the membrane | Insufficient blocking | Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[14] |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. | |
| Inconsistent loading between lanes | Inaccurate protein quantification | Use a reliable protein quantification method (e.g., BCA assay) and load equal amounts of total protein in each lane.[14][15] |
| Use a loading control (e.g., β-actin, GAPDH) to normalize for any loading variations. |
Quantitative Data
Table 1: Inhibitory Activity of ENPP-1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Enpp-1-IN-20 | Enzymatic Assay | Recombinant Human ENPP-1 | 0.09 | [16][17] |
| Enpp-1-IN-20 | Cell-Based Assay | ENPP-1 | 8.8 | [16][17] |
| Enpp-1-IN-14 | Enzymatic Assay | Recombinant Human ENPP-1 | 32.38 | [18][19] |
| Enpp-1-IN-12 | Enzymatic Assay | ENPP-1 | 41 (Ki) | [20] |
| BGP-15341 | Enzymatic Assay | ENPP-1 | Nanomolar potency | [21] |
Note: Data for this compound is limited in publicly available literature. The table presents data for structurally related or functionally similar ENPP-1 inhibitors to provide a general understanding of the expected potency.
Experimental Protocols
Detailed Methodology: ENPP-1 Enzymatic Inhibition Assay
This protocol is adapted from a method for determining the inhibitory potential of compounds against ENPP-1.[22]
-
Reagents and Materials:
-
Recombinant human ENPP-1
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, 500 μM CaCl₂, 10 μM ZnCl₂, pH 7.4 or 9.5
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) at a final concentration of 200 μM
-
This compound (dissolved in DMSO)
-
384-well clear bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 μL of the test compound dilutions. The final DMSO concentration should be 1% (v/v).
-
Add 25 μL of the reaction mixture containing the substrate in the assay buffer.
-
Initiate the reaction by adding 20 μL of recombinant human ENPP-1 (final concentration of 1 nM).
-
Incubate the plate at 37°C.
-
Monitor the release of p-nitrophenolate by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Detailed Methodology: Cell-Based ENPP-1 Activity Assay
This protocol provides a general framework for measuring ENPP-1 activity in live cells.
-
Reagents and Materials:
-
Cells expressing ENPP-1
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Fluorogenic ENPP-1 substrate (e.g., a cGAMP analog)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with a fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period.
-
Add the fluorogenic ENPP-1 substrate to each well.
-
Incubate the plate at 37°C for a time determined by optimization.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition of ENPP-1 activity for each concentration of the inhibitor and determine the IC50 value.
-
Detailed Methodology: Western Blot for STING Pathway Activation
This protocol outlines the steps to detect the phosphorylation of key proteins in the STING pathway.
-
Reagents and Materials:
-
Cells treated with this compound and/or a STING agonist
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[14]
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Visualizations
Caption: ENPP-1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 6. annualreviews.org [annualreviews.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. dovepress.com [dovepress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 8. Western Blotting Protocol [aymanoweida.com]
- 14. static.igem.org [static.igem.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. glpbio.com [glpbio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. abmole.com [abmole.com]
- 21. BridGene Biosciences to Present Three Posters at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 22. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ENPP1-IN-7 and Other ENPP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ENPP1-IN-7 and other small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENPP1 inhibitors like ENPP1-IN-7?
A1: ENPP1 inhibitors block the enzymatic activity of ENPP1, a type II transmembrane glycoprotein. ENPP1's primary role in the context of immuno-oncology is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[1] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, leading to its accumulation in the tumor microenvironment. This, in turn, activates the STING (Stimulator of Interferon Genes) pathway in surrounding immune cells, promoting the production of type I interferons and other pro-inflammatory cytokines, which enhances the anti-tumor immune response.[1][2]
Q2: How do I determine the optimal concentration of ENPP1-IN-7 for my cell-based assay?
A2: The optimal concentration of ENPP1-IN-7 should be determined empirically for each cell line and experimental condition. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Published data for similar compounds can provide a reference range. For instance, some ENPP1 inhibitors have shown IC50 values in the low nanomolar to micromolar range in biochemical and cell-based assays.[3] It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to establish a clear dose-dependent effect.
Q3: What is the recommended treatment duration with ENPP1-IN-7 in cell culture experiments?
A3: The optimal treatment duration depends on the specific research question and the experimental model. For in vitro studies, treatment durations can range from a few hours to several days. Some studies have reported immunostimulatory effects with treatment durations of 3 days or more.[4] It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point at which the desired biological effect is maximal. Factors to consider include the stability of the compound in culture media and the kinetics of the downstream signaling events being measured (e.g., STING pathway activation).
Q4: What are potential off-target effects of ENPP1 inhibitors?
A4: A key consideration is the selectivity of the inhibitor for ENPP1 over other members of the ENPP family (e.g., ENPP2, ENPP3) and other phosphodiesterases.[2] Off-target effects could lead to misleading results. It is important to consult the manufacturer's data on selectivity or perform independent profiling against related enzymes. Additionally, since ENPP1 is involved in other physiological processes like bone mineralization and insulin signaling, long-term or high-dose in vivo studies may require monitoring for potential side effects related to these pathways.[1][5]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Question: I am observing significant well-to-well or experiment-to-experiment variability in my cell-based assays with ENPP1-IN-7. What could be the cause?
-
Answer:
-
Cell-Based Factors:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells, as variations can affect the cellular response.[6]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[6]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Compound Handling:
-
Solubility Issues: ENPP1 inhibitors can have limited solubility. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media.[7][8] Precipitates can lead to inconsistent concentrations.
-
Stability: Consider the stability of the inhibitor in your specific cell culture medium and incubation conditions. Frequent media changes with fresh inhibitor may be necessary for longer experiments.
-
-
Assay-Specific Factors:
-
Edge Effects in Plates: Avoid using the outer wells of microplates, which are more prone to evaporation and temperature fluctuations.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume variations.
-
-
Issue 2: No observable effect of the ENPP1 inhibitor.
-
Question: I am not seeing the expected downstream effects of ENPP1 inhibition (e.g., increased STING activation). What should I check?
-
Answer:
-
ENPP1 Expression: Confirm that your cell line of interest expresses ENPP1 at a sufficient level. You can verify this by Western blot, qPCR, or by using a cell-based ENPP1 activity assay.[9] Some cell lines may have low or no ENPP1 expression.
-
Inhibitor Potency and Concentration:
-
Verify the potency of your inhibitor batch. If possible, perform a biochemical assay with recombinant ENPP1 to confirm its activity.
-
Re-evaluate your dose-response curve. It's possible the concentrations used are too low to elicit a response in your specific cell type.
-
-
Assay Sensitivity: Ensure your downstream readout is sensitive enough to detect changes. For STING pathway activation, consider measuring multiple endpoints such as phosphorylation of STING, TBK1, and IRF3 by Western blot, or measuring the expression of interferon-stimulated genes (ISGs) by qPCR.[10][11]
-
Presence of Soluble ENPP1: Serum in the culture medium contains soluble ENPP1, which can bind to and sequester the inhibitor, reducing its effective concentration on the cell surface.[12][13] Consider performing experiments in serum-free or low-serum conditions, or increasing the inhibitor concentration to compensate.
-
Issue 3: How to confirm the observed effect is on-target?
-
Question: How can I be sure that the cellular phenotype I'm observing is a direct result of ENPP1 inhibition and not an off-target effect?
-
Answer:
-
Use of Multiple Inhibitors: Employ at least two structurally distinct ENPP1 inhibitors. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ENPP1 expression. The phenotype in ENPP1-deficient cells should mimic the effect of the inhibitor.
-
Rescue Experiments: In ENPP1 knockout/knockdown cells, the addition of the ENPP1 inhibitor should not produce any further effect on the phenotype of interest.
-
Control Compounds: Use a structurally similar but inactive analog of your inhibitor as a negative control.
-
Data Presentation
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |
| STF-1623 | Human ENPP1 | Biochemical | cGAMP | 0.6 nM | [4] |
| STF-1623 | Mouse ENPP1 | Biochemical | cGAMP | 0.4 nM | [4] |
| ENPP1-IN-7 (analogue) | MDA-MB-231 cells | Cell-based | Endogenous | 0.732 µM | [14] |
| AVA-NP-695 | Human rENPP1 | Enzymatic | p-Nph-5'-TMP | 14 ± 2 nM | [15] |
| Compound 43 | Human ENPP1 | Biochemical | cGAMP | < 1 nM | [16] |
Table 2: Pharmacokinetic Properties of an Exemplary ENPP1 Inhibitor (STF-1623)
| Parameter | Matrix | Value | Reference |
| Serum Half-life (t1/2) | Mouse Serum | 10-15 min | [4] |
| Tumor Half-life (t1/2) | EMT6 Tumor | 6.6 hours | [12][17] |
| Maximum Concentration (Cmax) | Mouse Serum | 23 µg/mL | [12][17] |
| Maximum Concentration (Cmax) | EMT6 Tumor | 9 µg/g | [12][17] |
Experimental Protocols
Protocol 1: Measuring ENPP1 Activity in Live Cells
This protocol is adapted from commercially available cell-based ENPP1 activity assay kits.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Inhibitor Treatment: The following day, remove the culture medium and wash the cells twice with assay buffer (e.g., HBSS). Add the ENPP1 inhibitor (e.g., ENPP1-IN-7) at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add a fluorogenic ENPP1 substrate (e.g., TG-mAMP) to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 60-120 minutes using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for STING Pathway Activation
This protocol outlines the general steps to assess the phosphorylation of key proteins in the STING pathway.[10][11][20]
-
Cell Treatment: Plate cells and treat with the ENPP1 inhibitor for the optimized duration. Include positive (e.g., direct STING agonist like cGAMP) and negative (vehicle) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Mechanism of ENPP1 inhibition on the cGAS-STING signaling pathway.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. caymanchem.com [caymanchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges with ENPP-1-IN-7 in Long-Term Studies
Welcome to the technical support center for ENPP-1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when using this compound, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in long-term experimental settings.
Disclaimer: this compound is a research compound with limited publicly available data. The information and guidance provided herein are based on general knowledge of small molecule ENPP1 inhibitors and may not be specific to this compound. Researchers should always perform their own optimization and validation studies. This compound is identified as compound 51 in patent WO2021203772A1[1].
Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and why is it a target of interest?
A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[2] It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] ENPP1 is a key regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[3][4] By degrading the STING agonist 2'3'-cGAMP, ENPP1 acts as an immune checkpoint, and its inhibition can enhance anti-tumor immunity.[4][5][6] Dysregulation of ENPP1 has been implicated in cancer, inflammatory diseases, and disorders of bone mineralization.[3][5]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent small molecule inhibitor of ENPP1.[1] Its primary mechanism of action is the blockade of the enzymatic activity of ENPP1, preventing the hydrolysis of its substrates, including ATP and 2'3'-cGAMP.[5][6] By inhibiting ENPP1, this compound is expected to increase the extracellular concentration of 2'3'-cGAMP, leading to the activation of the STING pathway and subsequent innate immune responses.[5][6]
Q3: What are the potential long-term challenges of using this compound?
A3: Long-term studies with small molecule ENPP1 inhibitors like this compound may present several challenges, including:
-
Stability: The chemical stability of the compound in solution and under experimental conditions over extended periods.
-
Solubility: Poor aqueous solubility can affect formulation, bioavailability, and dose consistency in in vivo studies.
-
Off-target effects: Prolonged exposure may lead to the inhibition of other related enzymes or unintended biological effects.[1]
-
Pharmacokinetics: Achieving and maintaining effective concentrations in the target tissue over the long term without causing toxicity.[1]
-
In vivo formulation: Developing a suitable vehicle for long-term administration that ensures stability and bioavailability.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate in stock solutions or working dilutions.
-
Inconsistent results in in vitro or in vivo experiments.
-
Difficulty in preparing a stable formulation for long-term administration.
Possible Causes:
-
This compound, like many kinase inhibitors, may have low intrinsic aqueous solubility.
-
The pH of the buffer may not be optimal for solubility.
-
The concentration of the compound exceeds its solubility limit in the chosen solvent or buffer.
Solutions:
| Solution | Description | Considerations |
| Co-solvents | Use of water-miscible organic solvents such as DMSO, ethanol, or PEG300 to increase solubility.[3] | High concentrations of organic solvents can be toxic to cells or animals. Always include a vehicle control in your experiments. |
| pH Adjustment | Determine the pKa of this compound and adjust the buffer pH to a range where the compound is more soluble (if it has ionizable groups). | Ensure the chosen pH is compatible with your experimental system (e.g., cell culture, physiological pH in animals). |
| Formulation with Excipients | Utilize solubilizing agents such as cyclodextrins, surfactants (e.g., Tween-80), or polymers to create more stable formulations.[3][4] | The choice of excipient will depend on the route of administration and must be tested for compatibility and toxicity. |
| Nanosuspensions | Preparation of a nanosuspension can increase the surface area of the drug particles, thereby improving the dissolution rate and apparent solubility.[3] | This is a more advanced formulation technique that may require specialized equipment. |
Representative Solubility Data for ENPP1 Inhibitors:
| Compound | Solvent | Solubility | Reference |
| ENPP1 Inhibitor C | DMF | 30 mg/mL | [7] |
| DMSO | 30 mg/mL | [7] | |
| Ethanol | 30 mg/mL | [7] | |
| Enpp-1-IN-1 | DMSO | 69 mg/mL | [8] |
Note: This table provides representative data for other ENPP1 inhibitors. Specific solubility data for this compound is not publicly available. Researchers must determine the solubility of this compound in their specific experimental systems.
Issue 2: Compound Instability in Long-Term Experiments
Symptoms:
-
Decreased compound activity over time in prolonged in vitro assays.
-
Inconsistent in vivo efficacy with chronic dosing.
-
Appearance of degradation products in analytical assessments (e.g., HPLC).
Possible Causes:
-
Hydrolysis, oxidation, or photodecomposition of the compound in aqueous solutions.
-
Metabolic degradation in in vivo systems.
Solutions:
| Solution | Description | Considerations |
| Storage Conditions | Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. | Follow the supplier's recommendations for storage. A representative ENPP1 inhibitor shows stability for ≥ 2 years at -20°C.[7] |
| Fresh Preparations | Prepare working solutions fresh for each experiment, especially for long-term in vitro studies. | This minimizes the impact of potential degradation in culture media. |
| In Vivo Formulation | For long-term in vivo studies, consider formulations that protect the compound from rapid degradation, such as encapsulation in nanoparticles or use of a prodrug approach.[9] | The development of such formulations requires significant expertise and resources. |
| Pharmacokinetic Studies | Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency for long-term studies. | This is a critical step for ensuring sustained target engagement in vivo. |
Issue 3: Potential for Off-Target Effects in Long-Term Studies
Symptoms:
-
Unexpected or paradoxical biological effects that are not consistent with ENPP1 inhibition.
-
Toxicity in cell culture or animal models at concentrations where the primary target is expected to be selectively inhibited.
Possible Causes:
-
Inhibition of other members of the ENPP family or other structurally related enzymes.[1]
-
Interaction with other cellular targets.
Solutions:
| Solution | Description | Considerations |
| Selectivity Profiling | If possible, perform or obtain data from a broad kinase or phosphatase screening panel to identify potential off-targets of this compound. | This can be a costly but valuable exercise to understand the compound's specificity. |
| Use of Multiple Inhibitors | Use structurally distinct ENPP1 inhibitors to confirm that the observed phenotype is due to on-target inhibition. | If different inhibitors produce the same biological effect, it strengthens the conclusion that the effect is mediated by ENPP1. |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate ENPP1 expression and compare the phenotype to that observed with this compound treatment. | This is a powerful tool for target validation and confirming on-target effects. |
| Dose-Response Studies | Carefully titrate the concentration of this compound to use the lowest effective concentration that elicits the desired on-target effect, thereby minimizing the risk of off-target engagement. | A clear dose-response relationship for the expected phenotype is a good indicator of on-target activity. |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against recombinant ENPP1 enzyme.
Materials:
-
Recombinant human or mouse ENPP1 enzyme.
-
ENPP1 substrate: 2'3'-cGAMP or a synthetic colorimetric/fluorogenic substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1 mM ZnCl₂).
-
This compound stock solution in 100% DMSO.
-
96-well or 384-well assay plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance, or luminescence).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).
-
In a multi-well plate, add the diluted this compound or vehicle control.
-
Add the ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ENPP1 substrate.
-
Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Long-Term In Vivo Study Formulation and Administration
This protocol provides a general guideline for formulating and administering an ENPP1 inhibitor for a long-term in vivo study in mice. Note: This is a representative protocol and must be optimized for this compound.
Materials:
-
This compound.
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline).
-
Sterile tubes and syringes.
-
Animal model for the long-term study.
Formulation (Example for Oral Gavage):
-
Based on pre-determined solubility and stability studies, prepare a formulation. A common example for poorly soluble compounds is a suspension or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound first in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the final volume and mix until a homogenous suspension or solution is formed.
-
Prepare the formulation fresh daily or determine its stability under storage conditions.
Administration:
-
Dose the animals based on body weight.
-
Administer the formulation via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The dosing frequency will be determined by the pharmacokinetic profile of this compound.
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Include a vehicle control group that receives the formulation without the inhibitor.
Visualizations
ENPP1 Signaling Pathways
Caption: ENPP1 signaling pathways and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Logical troubleshooting guide for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Search for patents | USPTO [uspto.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. [PDF] ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-7 quality control and purity assessment
Welcome to the technical support resource for ENPP-1-IN-7, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This guide is designed for researchers, scientists, and drug development professionals to provide essential information on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme ENPP1.[1] ENPP1 is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[2][3][4] Cytosolic DNA, often present in cancer cells or during viral infections, activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP).[2][4] cGAMP is then exported from the cell and can activate the STING pathway in neighboring immune cells, leading to an anti-tumor immune response. ENPP1 is an ectoenzyme that hydrolyzes and degrades extracellular cGAMP, thus dampening this immune response.[2][5] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to sustained STING activation and enhanced anti-tumor immunity.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of the inhibitor. For specific details, always refer to the Certificate of Analysis (CoA) provided by the supplier. General recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C for long-term storage (e.g., ≥ 2 years).[6] | Minimizes degradation over time. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C (up to 1 year or more).[7][8] | Avoids repeated freeze-thaw cycles which can lead to compound degradation and reduced activity. |
| Handling | Use appropriate personal protective equipment (PPE). Handle the solid compound in a well-ventilated area or chemical fume hood. | Standard laboratory practice for handling chemical reagents. |
Q3: How should I prepare stock solutions of this compound?
A3: this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[9]
-
Determine Required Concentration: Decide on a stock concentration (e.g., 10 mM or 20 mM) that is significantly higher than your final experimental concentration to minimize the amount of solvent in your assay.
-
Calculation: Use the molecular weight (MW: 429.45 g/mol for C18H19N7O4S) to calculate the mass of the compound needed.[1]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of the solid compound. Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use tubes and store at -80°C.
Q4: What are the key quality control parameters to consider for this compound?
A4: The primary QC parameters are identity, purity, and concentration.
-
Identity: Confirms that the compound is indeed this compound. This is typically verified by Mass Spectrometry (MS).
-
Purity: Determines the percentage of the desired compound in the sample. This is crucial as impurities can have off-target effects or interfere with the assay. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods.[10][11]
-
Concentration: Ensures that the stock solution concentration is accurate for reliable and reproducible experimental results.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of inhibition by this compound.
Caption: cGAS-STING pathway and ENPP1 inhibition by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q: My inhibitor shows lower than expected activity or inconsistent results. What should I do?
A: Inconsistent or low activity can stem from several factors related to the compound's integrity, its handling, or the experimental setup.
-
Compound Integrity:
-
Purity: Has the purity of your specific lot been confirmed? Impurities can interfere with the assay. We recommend running a purity check via HPLC (see protocol below).
-
Degradation: Has the compound been stored correctly? Avoid multiple freeze-thaw cycles by using single-use aliquots.[7][8] Consider preparing a fresh stock solution from the solid compound.
-
-
Solubility Issues:
-
Precipitation: Visually inspect your stock solution and final assay medium for any signs of precipitation. The inhibitor may be falling out of solution at the final concentration.
-
Solvent Effects: Ensure the final concentration of DMSO (or other solvent) is low (typically <0.5%) and consistent across all wells, including controls. High solvent concentrations can be toxic to cells or inhibit enzyme activity.
-
-
Experimental Design:
-
Controls: Are you including appropriate controls? A vehicle control (e.g., DMSO only) is essential to rule out solvent effects. A positive control (e.g., another known ENPP1 inhibitor) can help validate the assay itself.
-
Concentration Range: Are you using an appropriate concentration range? Perform a dose-response curve to determine the IC50 in your specific assay system.
-
Caption: Troubleshooting workflow for this compound activity issues.
Experimental Protocols & Workflow
General Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based assay.
Caption: General workflow for a cell-based assay using this compound.
Protocol 1: Purity Assessment by HPLC/UPLC
This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized.
-
Objective: To determine the purity of the this compound sample by calculating the area percentage of the main peak.
-
Materials:
-
This compound sample
-
HPLC/UPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water or DMSO).
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a specific λmax if known).
-
-
Analysis:
-
Run a blank (injection of solvent only) to identify any system peaks.
-
Inject the this compound sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
-
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the identity of this compound by verifying its molecular weight.
-
Objective: To confirm the identity of this compound by matching the observed mass-to-charge ratio (m/z) with the theoretical value.
-
Materials:
-
LC-MS system (e.g., HPLC coupled to a single quadrupole or high-resolution mass spectrometer)
-
Materials from the HPLC protocol
-
-
Methodology:
-
Sample Preparation and Chromatography: Prepare and run the sample as described in the HPLC purity protocol. The LC system will separate the compound from potential impurities before it enters the mass spectrometer.
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
-
Analysis:
-
The theoretical monoisotopic mass of this compound (C18H19N7O4S) is 429.12.
-
In positive ESI mode, expect to observe the protonated molecule [M+H]+ at an m/z of approximately 430.13.
-
Compare the observed m/z from the main chromatographic peak to the expected value. A match within an acceptable mass error tolerance (dependent on the instrument's resolution) confirms the compound's identity.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Quality control of small molecules - Kymos [kymos.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing ENPP-1-IN-7 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use the ENPP1 inhibitor, ENPP-1-IN-7, in cell-based experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)[1]. ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP)[2][3][4]. By inhibiting ENPP1, this compound can increase the extracellular concentration of cGAMP, which in turn activates the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system[3][5]. This activation can lead to an anti-tumor immune response[4][6]. Additionally, ENPP1 is involved in purinergic signaling and has been implicated in cell proliferation, migration, and differentiation[3][4].
Q2: What are the potential causes of this compound toxicity in cell lines?
While specific toxicity data for this compound is limited, potential causes of toxicity with small molecule inhibitors in cell culture can include:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.
-
Solvent Toxicity: The most common solvent for similar inhibitors is Dimethyl Sulfoxide (DMSO)[7][8][9]. High concentrations of DMSO (typically above 0.5%) can be toxic to many cell lines.
-
Off-Target Effects: At higher concentrations, the inhibitor may interact with other cellular targets besides ENPP1, leading to unintended biological consequences[2].
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Instability: Degradation of the compound in culture media could lead to the formation of toxic byproducts.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration will be a balance between achieving effective ENPP1 inhibition and minimizing cytotoxicity. It is crucial to perform a dose-response experiment. A good starting point is to test a wide range of concentrations, for example, from low nanomolar to high micromolar, to determine the IC50 for both ENPP1 inhibition and cell viability. For ENPP1 inhibition, you can measure the accumulation of a substrate like cGAMP or the downstream effects of STING activation. For cytotoxicity, a cell viability assay such as MTT or a real-time cell analysis system is recommended.
Q4: What are the best practices for preparing and storing this compound?
Based on information for similar compounds, this compound is likely soluble in organic solvents like DMSO[7][8][9].
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a lower concentration range based on the enzymatic IC50, if known. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
| Cell line is highly sensitive | Test the inhibitor on a panel of cell lines to identify a more resistant one if appropriate for the experimental goals. Consider reducing the treatment duration. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing a fresh dilution from the stock or using a different solvent if compatible. |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Inconsistent compound concentration | Ensure accurate and consistent pipetting when preparing dilutions. Prepare fresh working solutions for each experiment. |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the start of the experiment. |
| Variability in incubation time | Adhere to a strict and consistent incubation time for all experiments. |
| Stock solution degradation | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Issue 3: No observable effect of this compound on the target pathway.
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response experiment to determine the effective concentration for ENPP1 inhibition in your specific cell line. |
| Low ENPP1 expression | Verify the expression level of ENPP1 in your cell line using techniques like qPCR or Western blotting. Choose a cell line with known high ENPP1 expression if necessary. |
| Inactive compound | Ensure the compound has been stored correctly. Test the activity of the compound in an in vitro enzymatic assay if possible. |
| Assay sensitivity | Ensure your downstream assay (e.g., measuring interferon-β levels for STING activation) is sensitive enough to detect changes. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Various ENPP1 Inhibitors
| Inhibitor | Target | IC50 / Kᵢ | Cell Line / Condition |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | IC50: 32.38 nM | N/A |
| ENPP1 Inhibitor 4e | ENPP1 | IC50: 0.188 µM | Enzymatic Assay |
| ENPP1 Inhibitor 4e | ENPP1 | IC50: 0.732 µM | MDA-MB-231 cells |
| Enpp-1-IN-20 | ENPP1 | IC50: 0.09 nM | Enzymatic Assay |
| Enpp-1-IN-20 | ENPP1 | IC50: 8.8 nM | Cell-based Assay |
Data sourced from[10][11][12][13].
Table 2: Cytotoxicity of an Exemplary ENPP1 Inhibitor (Compound 4e)
| Cell Line | Cell Type | Cytotoxicity IC50 |
| 4T1 | Murine Metastatic Breast Cancer | 2.99 µM |
| L-02 | Non-cancerous | > 50 µM |
| 293T | Non-cancerous | > 50 µM |
Data sourced from[13]. This data highlights that some ENPP1 inhibitors can exhibit selective cytotoxicity towards cancer cells.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol can be used to determine if this compound induces apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare and add dilutions of this compound as described in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to assess the induction of caspase activity.
Visualizations
Signaling Pathways
Caption: ENPP1-cGAMP-STING Signaling Pathway Inhibition by this compound.
Caption: Postulated ENPP1-E2F1 Signaling Pathway in Cell Cycle Regulation.
Experimental Workflow
Caption: Experimental Workflow for Determining Cytotoxicity IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BridGene Biosciences to Present Three Posters at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Morningstar [morningstar.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of Enpp-1-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Enpp-1-IN-7, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). The information is compiled from established synthetic protocols and aims to assist researchers in overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the identity of this compound and where can I find its synthesis protocol?
A1: this compound is also known as compound 51, as described in patent WO2021203772A1. The detailed synthesis protocol can be found within the experimental section of this patent document.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The synthesis of this compound, as outlined in patent WO2021203772A1 for a similar structural analog, typically starts from 2-amino-5-fluorobenzoic acid and involves a multi-step reaction sequence.
Q3: What are the critical reaction steps in the synthesis of this compound that require careful monitoring?
A3: Based on analogous syntheses, the cyclization step to form the quinazolinone core and the subsequent substitution reactions are critical. Reaction temperature, time, and stoichiometry of reagents should be carefully controlled to ensure optimal yield and purity.
Q4: What are the recommended purification methods for this compound and its intermediates?
A4: Purification of intermediates and the final product is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound at each step. Recrystallization may also be employed for final purification to obtain a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial acylation step | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Increase reaction time or temperature, but monitor for side product formation. - Ensure anhydrous conditions if reagents are moisture-sensitive. - Optimize the solvent system for column chromatography to improve separation. |
| Formation of multiple byproducts during cyclization | - Incorrect reaction temperature. - Presence of impurities in the starting material. - Unwanted side reactions. | - Carefully control the reaction temperature as specified in the protocol. - Ensure the purity of the starting materials before proceeding. - Consider using a milder cyclizing agent or adjusting the reaction conditions. |
| Difficulty in purifying the final product | - Co-elution of impurities with the product during chromatography. - Product is an oil or amorphous solid, making recrystallization challenging. | - Use a gradient elution method for column chromatography to improve separation. - Try different solvent systems for recrystallization. If the product remains an oil, consider converting it to a salt to facilitate crystallization. |
| Inconsistent analytical data (NMR, MS) | - Presence of residual solvent or impurities. - Incorrect structural assignment. | - Dry the sample under high vacuum to remove residual solvents. - Re-purify the compound if impurities are detected. - Carefully re-examine the NMR and MS data to confirm the structure. |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: The role of this compound in the cGAS-STING signaling pathway.
Validation & Comparative
A Comparative Guide to ENPP1 Inhibitors: Benchmarking ENPP-1-IN-7 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in cancer immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a key checkpoint that dampens innate immune responses against tumors. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity, leading to the development of numerous small molecule inhibitors. This guide provides a comparative analysis of ENPP-1-IN-7 and other notable ENPP1 inhibitors, focusing on their performance based on available experimental data.
While this compound is cited as a potent inhibitor of ENPP1, specific quantitative data on its potency, selectivity, and pharmacokinetic profile are not publicly available at the time of this review. It is identified as compound 51 in patent WO2021203772A1. This guide, therefore, focuses on a detailed comparison of other leading ENPP1 inhibitors for which experimental data has been published, providing a benchmark for the evaluation of new chemical entities like this compound.
Quantitative Performance of ENPP1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of several key ENPP1 inhibitors. This data is essential for comparing their potential therapeutic efficacy and safety profiles.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | ENPP1 | Not Available | Not Available | Not Available |
| ISM5939 | Human ENPP1 | 0.63 (cGAMP hydrolysis) | Not Reported | pH 7.4 |
| Human ENPP1 | 9.28 (ATP hydrolysis) | pH 7.4 | ||
| TXN10128 | ENPP1 | 4 | Not Reported | Enzymatic assay with 2'3'-cGAMP substrate |
| SR-8541A | Human ENPP1 | 1.4 | 1.9 | Not Specified |
| RBS2418 | ENPP1 | Not Reported | Picomolar binding affinity | Not Specified |
| OC-1 | ENPP1 | < 10 (Ki) | < 10 | Enzymatic assay |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | 32.38 | Not Reported | Not Specified |
| Enpp-1-IN-19 | ENPP1 | 68 (cGAMP hydrolysis) | Not Reported | Not Specified |
| Enpp-1-IN-20 | ENPP1 | 0.09 | Not Reported | Not Specified |
Table 2: Selectivity Profile of ENPP1 Inhibitors
| Inhibitor | ENPP1 IC50 (nM) | ENPP2 IC50 (nM) | ENPP3 IC50 (nM) | Selectivity (ENPP2/ENPP1) | Selectivity (ENPP3/ENPP1) | Other Off-Targets |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| ISM5939 | 0.63 | >10,000 | >2,142 | >15,873 | >3,400 | No significant activity against a panel of 44 targets |
| TXN10128 | 4 | >10,000 | >10,000 | >2,500 | >2,500 | No or low inhibition against 11 phosphodiesterases and 340 kinases at 1 µM |
| SR-8541A | 1.4 | Not Reported | Not Reported | Not Reported | Not Reported | No significant activity against panels of p450s, hERG, kinases, phosphodiesterases, bromodomains, and GPCRs |
| OC-1 | < 10 (Ki) | >30,000 | >30,000 | >3,000 | >3,000 | Selective against 15 other phosphodiesterases (IC50 > 30 µM) |
Table 3: Pharmacokinetic Properties of ENPP1 Inhibitors
| Inhibitor | Administration Route | Bioavailability (%) | Half-life (t1/2) | Key Findings |
| This compound | Not Available | Not Available | Not Available | Not Available |
| ISM5939 | Oral | Favorable for oral administration | Not Reported | Projected human dose of 70-358 mg/day |
| TXN10128 | Oral | 52.4 (mouse) | 6.1 h (mouse, IV) | Good drug-like properties for oral administration |
| SR-8541A | Oral | ~50 (rodent) | Not Reported | Stable in liver microsomes |
| RBS2418 | Oral | Excellent oral bioavailability | Not Reported | Plasma levels exceeded EC90 for ENPP1 inhibition at all dose levels in a Phase 1 trial |
| OC-1 | Oral | 72 (mouse), 63 (rat) | Not Reported | Suitable candidate for clinical investigation |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ENPP1 signaling pathway and a typical experimental workflow for screening ENPP1 inhibitors.
Caption: The ENPP1-cGAMP-STING signaling pathway and the mechanism of ENPP1 inhibitors.
Comparative Analysis of ENPP1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Enpp-1-IN-7 and other significant ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
ENPP1 has emerged as a critical therapeutic target, particularly in the field of immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for initiating an innate immune response against cancer. Inhibition of ENPP1 can therefore enhance anti-tumor immunity. This guide focuses on a comparative analysis of various small molecule ENPP1 inhibitors, with a particular focus on this compound and its analogs.
Overview of this compound
This compound is described as a potent inhibitor of ENPP1.[1] It is identified as compound 51 in patent WO2021203772A1 and is noted for its potential in the research of cancer and infectious diseases.[1] However, specific quantitative data on its potency, such as IC50 or Kᵢ values, are not publicly available at the time of this guide's compilation.
Quantitative Comparison of ENPP1 Inhibitors
The following table summarizes the reported potency of several ENPP1 inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound Name/Identifier | Type/Scaffold | Potency (IC50/Kᵢ) | Assay Type | Reference |
| This compound (Compound 51) | Not Disclosed | Not Publicly Available | Not Disclosed | WO2021203772A1[1] |
| Enpp-1-IN-20 (Compound 31) | Pyrido[2,3-d]pyrimidin-7-one | IC50: 0.09 nM | Enzymatic | |
| IC50: 8.8 nM | Cell-based | |||
| Phosphonate Inhibitor (Cpd 27) | Phosphonate | IC50: 1.2 nM | Enzymatic (pH 7.5) | |
| STF-1623 | Not Disclosed | High Potency (Specific value not provided) | Not Disclosed | |
| Enpp-1-IN-11 (Compound 23) | Not Disclosed | Kᵢ: 45 nM | Not Disclosed | |
| Enpp-1-IN-14 (Compound 015) | Not Disclosed | IC50: 32.38 nM | Recombinant human ENPP-1 | |
| Pyrrolopyrimidine (Compound 18p) | Pyrrolopyrimidine | IC50: 25.0 nM | Not Disclosed | |
| Enpp-1-IN-28 (Compound 4e) | Quinazolin-4(3H)-one | IC50: 0.188 µM | Molecular | |
| IC50: 0.732 µM | Cellular | |||
| Enpp-1-IN-13 (Compound 1a) | Not Disclosed | IC50: 1.29 µM | ENPP1 | |
| Enpp-1-IN-10 | Not Disclosed | Kᵢ: 3.866 µM | Not Disclosed | |
| SAPTI-012S004 | Not Disclosed | IC50 < 100 nM | AMP-Glo | |
| PTGN-19cb | Not Disclosed | IC50 < 100 nM | Fluorescence polarization |
Key Signaling Pathway: ENPP1 in the cGAS-STING Pathway
The primary mechanism by which ENPP1 inhibitors exert their anti-tumor effects is through the modulation of the cGAS-STING pathway. The following diagram illustrates this critical signaling cascade.
References
Validating ENPP1 Inhibition: A Head-to-Head Comparison of ENPP1-IN-7 and Genetic Knockouts in STING Pathway Activation
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of a potent ENPP1 inhibitor, ENPP1-IN-7, and genetic knockout models for validating the role of ENPP1 in regulating the cGAS-STING pathway. By presenting key experimental data, detailed protocols, and clear visual workflows, this document serves as a comprehensive resource for investigators in immunology and oncology.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of innate immunity. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the activation of the STING (Stimulator of Interferator Genes) pathway, a key sensor of cytosolic DNA that orchestrates anti-viral and anti-tumor responses.[1][2][3] Pharmacological inhibition of ENPP1 is a promising therapeutic strategy to unleash the immune system against cancer. Here, we compare the effects of a selective chemical inhibitor, ENPP1-IN-7, with genetic ablation of ENPP1 to confirm its mechanism of action and downstream immunological consequences.
Quantitative Comparison of ENPP1-IN-7 and Genetic Knockout
The following tables summarize the quantitative effects of ENPP1-IN-7 and ENPP1 genetic knockouts on cGAMP hydrolysis, STING pathway activation, and downstream cytokine production. These data, compiled from multiple studies, demonstrate a consistent phenocopy of genetic ablation by chemical inhibition, reinforcing the on-target activity of ENPP1-IN-7.
| Parameter | ENPP1-IN-7 | ENPP1 Genetic Knockout (KO) | Reference |
| ENPP1 Activity (cGAMP Hydrolysis) | IC50: ~10 nM - 340 nM | Complete ablation of activity | [4][5] |
| Extracellular cGAMP Levels | Significant increase in a dose-dependent manner | Significant accumulation; increased extracellular-to-intracellular ratio | [1][2] |
| STING Pathway Activation (IFN-β Reporter) | EC50: ~10 nM | Markedly increased IFN-β secretion upon stimulation | [6][7] |
| Tumor Growth Inhibition | ~70% tumor growth inhibition in mouse models | Delayed tumor growth and reduced metastasis | [2][8] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these validation methods, detailed protocols for key experiments are provided below.
ENPP1 Genetic Knockout using CRISPR/Cas9
This protocol outlines the generation of ENPP1 knockout cell lines.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the ENPP1 gene using a design tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pX458, which also expresses GFP).[9]
-
-
Transfection:
-
Transfect the sgRNA/Cas9 plasmid into the target cell line (e.g., THP-1, 293T) using a suitable method like electroporation or lipid-based transfection.[10]
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, sort GFP-positive cells by fluorescence-activated cell sorting (FACS) into single wells of a 96-well plate for clonal expansion.
-
-
Validation:
Measurement of Extracellular cGAMP by LC-MS/MS
This protocol details the quantification of extracellular cGAMP.[4][13]
-
Sample Preparation:
-
Culture wild-type, ENPP1 KO, or ENPP1-IN-7-treated cells to ~80% confluency.
-
Replace the culture medium with serum-free medium and incubate for 24 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
Extraction:
-
To 1 mL of conditioned medium, add an internal standard (e.g., 13C-labeled cGAMP).
-
Perform a solid-phase extraction to concentrate and purify the cGAMP.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect and quantify cGAMP and the internal standard based on their specific precursor and product ion masses.
-
Generate a standard curve with known concentrations of cGAMP to quantify the amount in the samples.
-
STING Activation Reporter Assay
This protocol describes a luciferase-based reporter assay to measure STING pathway activation.[14][15][16]
-
Cell Line:
-
Use a reporter cell line, such as THP-1 or HEK293T, that stably expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
-
Experimental Setup:
-
Seed the reporter cells in a 96-well plate.
-
For the chemical inhibition arm, treat wild-type cells with a serial dilution of ENPP1-IN-7. For the genetic knockout arm, use ENPP1 KO cells and wild-type controls.
-
Stimulate the cells with a known STING agonist (e.g., cGAMP) or a DNA transfection reagent to induce endogenous cGAMP production.
-
-
Luciferase Measurement:
-
After 18-24 hours of stimulation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for differences in cell number and transfection efficiency. Increased luminescence indicates higher STING pathway activation.
-
Conclusion
The data and methodologies presented in this guide demonstrate that the pharmacological inhibition of ENPP1 with ENPP1-IN-7 effectively mimics the effects of genetic ENPP1 knockout. Both approaches lead to an accumulation of extracellular cGAMP and subsequent activation of the STING pathway. This comparative validation provides strong evidence for the on-target activity of ENPP1-IN-7 and supports its use as a valuable tool for dissecting the role of ENPP1 in health and disease, as well as for the development of novel cancer immunotherapies. Researchers can confidently utilize these experimental frameworks to further investigate the therapeutic potential of targeting the ENPP1-STING axis.
References
- 1. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison: Enpp-1-IN-7 versus siRNA for ENPP1 Inhibition in Research
For researchers, scientists, and drug development professionals, the targeted inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) presents a promising avenue for therapeutic intervention in oncology and immunology. This guide provides an objective comparison of two primary methods for ENPP1 inhibition: the small molecule inhibitor Enpp-1-IN-7 and short interfering RNA (siRNA) technology. This comparison is based on available experimental data to assist in the selection of the most appropriate tool for specific research needs.
Mechanism of Action: A Tale of Two Approaches
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. Both this compound and siRNA aim to counteract this effect, but through fundamentally different mechanisms.
This compound , as a small molecule inhibitor, directly binds to the ENPP1 enzyme, blocking its catalytic activity. This competitive inhibition prevents the breakdown of substrates like cGAMP, leading to their accumulation and subsequent activation of the STING pathway. This, in turn, can promote an anti-tumor immune response.
siRNA , on the other hand, operates at the genetic level. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) sequence of the ENPP1 gene. Upon introduction into a cell, the siRNA duplex is processed by the RNA-induced silencing complex (RISC), which then uses the guide strand to find and cleave the target ENPP1 mRNA. This degradation of mRNA prevents the synthesis of the ENPP1 protein, effectively "silencing" the gene and reducing the overall levels of the enzyme.
Performance and Efficacy: A Quantitative Look
| Parameter | This compound (and related compounds) | ENPP1-targeting siRNA |
| Potency (IC50) | Potent, with IC50 values in the low nanomolar range for related compounds (e.g., Enpp-1-IN-19 IC50 = 68 nM; another unnamed inhibitor with IC50 = 1.2 nM).[1][2] | Not applicable (mechanism is not direct enzyme inhibition) |
| Knockdown Efficiency | Not applicable | Typically achieves 70-90% or more reduction in target mRNA levels at optimal concentrations (e.g., 10 nM).[3][4] |
| Mode of Action | Reversible, competitive inhibition of enzyme activity. | Post-transcriptional gene silencing, leading to protein depletion. |
| Onset of Action | Rapid, dependent on compound diffusion and binding kinetics. | Slower, requires transfection, RISC loading, and mRNA degradation (typically 24-72 hours).[5] |
| Duration of Effect | Dependent on the compound's half-life and cellular clearance. | Can be transient (days) or stable depending on the delivery method (e.g., viral vectors for shRNA).[6] |
Specificity and Off-Target Effects: A Critical Consideration
A key differentiator between small molecule inhibitors and siRNA is their profile of off-target effects.
This compound , being a small molecule, may exhibit off-target effects by binding to other proteins with similar structural motifs to the ENPP1 active site. However, medicinal chemistry efforts are often focused on optimizing selectivity to minimize such interactions.
Experimental Protocols: A Glimpse into the Lab
Enzyme Activity Assay for Small Molecule Inhibitors (e.g., this compound):
This protocol is a generalized procedure based on commercially available ENPP1 inhibitor screening kits.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4).[8]
-
Dilute recombinant human ENPP1 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the substrate (e.g., cGAMP or a fluorogenic substrate like TG-mAMP) in the assay buffer.[9]
-
Prepare serial dilutions of the small molecule inhibitor (e.g., this compound) in the assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted ENPP1 enzyme.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the enzyme and inhibitor for a pre-determined time at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Stop the reaction (if necessary, e.g., by adding EDTA).
-
Measure the product formation. For cGAMP hydrolysis, this can be done using methods like HPLC or a coupled enzyme assay to detect AMP/GMP.[10] For fluorogenic substrates, measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ENPP1 Knockdown and Quantification using siRNA and qPCR:
This protocol is a generalized procedure for siRNA-mediated gene silencing and its quantification.
-
Cell Culture and Transfection:
-
Plate the desired cells (e.g., a cancer cell line known to express ENPP1) in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Prepare the siRNA transfection complexes by diluting the ENPP1-targeting siRNA and a non-targeting control siRNA in a serum-free medium.
-
Separately, dilute a transfection reagent (e.g., a lipid-based reagent) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the transfection complexes to the cells and incubate for the desired time (e.g., 24-72 hours) at 37°C in a CO₂ incubator.
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, lyse the cells and extract total RNA using a commercially available kit.
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe a fixed amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ENPP1 and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for ENPP1 and the reference gene in both the ENPP1 siRNA-treated and control siRNA-treated samples.
-
-
Data Analysis:
-
Calculate the change in ENPP1 mRNA expression using the ΔΔCt method.
-
The percentage of knockdown is calculated as: (1 - 2-ΔΔCt) x 100%.
-
Visualizing the Pathways and Processes
To better understand the context of ENPP1 inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: ENPP1 signaling pathway and points of intervention.
Caption: Generalized workflow for comparing ENPP1 inhibition methods.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and siRNA for ENPP1 inhibition depends heavily on the specific experimental goals.
-
This compound is ideal for studies requiring rapid and reversible inhibition of ENPP1's enzymatic activity. Its use is advantageous for investigating the acute effects of ENPP1 catalytic function on downstream signaling pathways. It is also more readily translatable to in vivo studies and preclinical models.
-
siRNA-mediated knockdown is the preferred method for studying the long-term consequences of reduced ENPP1 protein levels. This approach is particularly useful for dissecting the role of ENPP1 as a protein, including any non-catalytic functions or its role in protein-protein interactions.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 3. origene.com [origene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. bohrium.com [bohrium.com]
- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Benchmarking Enpp-1-IN-7: A Comparative Guide for ENPP1 Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel ENPP1 inhibitor, Enpp-1-IN-7, against the known substrates of its target, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document outlines key performance data, detailed experimental protocols for comparative analysis, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] The hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi) is crucial for regulating bone mineralization and purinergic signaling.[1][4] More recently, ENPP1 has gained significant attention as a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system, through its degradation of cGAMP.[1][5]
Given its role in suppressing anti-tumor immunity, ENPP1 has emerged as a promising target for cancer immunotherapy.[6][7] Inhibitors of ENPP1, such as this compound, are being investigated for their potential to enhance the innate immune response against cancer and infectious diseases.[8][9] this compound is a potent and specific inhibitor of ENPP1, making it a valuable tool for both basic research and therapeutic development.
Comparative Analysis of this compound and ENPP1 Substrates
A direct quantitative comparison of this compound's inhibitory activity against the full spectrum of ENPP1 substrates requires specific experimental data. While this compound is documented as a potent inhibitor, publicly available, head-to-head comparative IC50 or Ki values against various substrates are limited. However, based on existing literature, we can compile the known kinetic parameters for major ENPP1 substrates to provide a baseline for benchmarking studies.
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Significance |
| 2'3'-cGAMP | 15 µM[3] | 4 s⁻¹[3] | Key second messenger in the cGAS-STING innate immunity pathway. Its degradation by ENPP1 suppresses anti-tumor immune responses. |
| ATP | 20 µM[3] | 12 s⁻¹[3] | Primary substrate involved in purinergic signaling and regulation of bone mineralization through the production of pyrophosphate (PPi). |
| Other Nucleotides | Variable | Variable | ENPP1 also hydrolyzes other nucleotides such as GTP, CTP, UTP, and diadenosine polyphosphates, though often with different efficiencies compared to ATP and 2'3'-cGAMP.[10][11] |
Experimental Protocols for Benchmarking
To facilitate the direct comparison of this compound's performance, the following are detailed methodologies for key experiments.
ENPP1 Inhibition Assay (General Protocol)
This protocol can be adapted for various substrates and detection methods.
1. Reagents and Materials:
-
Recombinant human ENPP1 enzyme
-
This compound (or other inhibitors for comparison)
-
ENPP1 substrate (e.g., 2'3'-cGAMP, ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent (specific to the chosen assay method)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Plate reader (capable of measuring absorbance, fluorescence, or luminescence)
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the ENPP1 enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA for metal-dependent enzymes).
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Specific Detection Methods:
-
Colorimetric Assay for ATP Hydrolysis: This method relies on the detection of inorganic phosphate produced from the hydrolysis of ATP. A malachite green-based reagent can be used, which forms a colored complex with phosphate, measurable by absorbance.[8][12]
-
Fluorescence-Based Assay for cGAMP Hydrolysis: A fluorogenic substrate for ENPP1/ENPP3, such as TG-mAMP, can be used. Cleavage of this substrate by ENPP1 releases a fluorescent molecule (Tokyo Green™), which can be quantified.[1]
-
Direct AMP/GMP Detection Assay: This method directly measures the AMP and/or GMP produced from the hydrolysis of substrates like ATP or cGAMP. The Transcreener® AMP²/GMP² Assay is a commercially available kit that utilizes a competitive immunoassay format with a fluorescent tracer.[9]
Visualizing Pathways and Workflows
ENPP1's Role in the cGAS-STING Pathway
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING signaling pathway.
Experimental Workflow for ENPP1 Inhibitor Screening
This diagram outlines the typical workflow for screening and characterizing ENPP1 inhibitors like this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies aimed at modulating the cGAS-STING pathway. This guide provides the foundational information and experimental framework necessary for researchers to conduct robust benchmarking studies of this compound against the key substrates of ENPP1. The provided protocols and diagrams are intended to facilitate reproducible and comparative research, ultimately accelerating our understanding of ENPP1 biology and the therapeutic potential of its inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 protein expression summary - The Human Protein Atlas [v21.proteinatlas.org]
- 6. mdpi.com [mdpi.com]
- 7. Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Enpp-1-IN-7: A Comparative Analysis of ENPP1 Inhibition Methods
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Enpp-1-IN-7, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), with other methods of ENPP1 inhibition. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing its ligand, 2'3'-cyclic GMP-AMP (cGAMP). The cGAS-STING pathway is a critical component of the innate immune system, and its activation can lead to potent anti-tumor immune responses. Consequently, inhibitors of ENPP1 are being actively investigated as promising cancer immunotherapeutics. This guide provides a cross-validation of the results obtained with this compound by comparing its performance with other small molecule inhibitors and genetic knockdown approaches.
Quantitative Comparison of ENPP1 Inhibition Methods
The following table summarizes the inhibitory potency of various small molecule inhibitors against ENPP1. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Method/Inhibitor | Target | Type of Inhibition | Potency (IC50/Ki) | Substrate Used | Reference |
| This compound | ENPP1 | Small Molecule Inhibitor | Potent inhibitor (Specific IC50 not publicly available) | Not specified in available resources | Patent WO2021203772A1 |
| ISM5939 | ENPP1 | Small Molecule Inhibitor | IC50: 0.63 nM | 2',3'-cGAMP | [1] |
| IC50: 9.28 nM | ATP | [1] | |||
| Enpp-1-IN-1 | ENPP1 | Small Molecule Inhibitor | IC50: 259.0 nM | 2',3'-cGAMP | [1] |
| IC50: 1328.0 nM | ATP | [1] | |||
| Compound 32 (Optimized Phosphonate Inhibitor) | ENPP1 | Small Molecule Inhibitor | Ki < 2 nM | cGAMP | [2] |
| siRNA Knockdown | ENPP1 | Genetic Inhibition | N/A (Measures reduction in protein/mRNA levels) | N/A | [3] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: The ENPP1-STING signaling pathway.
Caption: Experimental workflow for cross-validating ENPP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the comparison of ENPP1 inhibition methods.
ENPP1 Biochemical Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of a test compound against recombinant ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2',3'-cGAMP or ATP
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., AMP-Glo™ Assay Kit for AMP/GMP detection, or a pyrophosphate detection kit)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well.
-
Add the diluted test inhibitor to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product (AMP/GMP or PPi) formed.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism)[4].
Cell-Based cGAMP Degradation and STING Activation Assay
This protocol assesses the ability of an inhibitor to block ENPP1 activity in a cellular context and restore STING signaling.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Exogenous 2',3'-cGAMP
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IRF3, anti-IRF3, anti-β-actin)
-
ELISA kit for IFN-β quantification
-
24-well cell culture plates
Procedure:
-
Seed the cancer cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Add a fixed concentration of exogenous 2',3'-cGAMP to the cell culture medium.
-
Incubate the cells for a further period (e.g., 4-6 hours) to allow for cGAMP uptake and STING activation.
-
For Western Blotting:
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IRF3 and total IRF3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's protocol.
-
-
Analyze the data to determine the effect of the inhibitor on STING pathway activation.
siRNA-Mediated Knockdown of ENPP1
This protocol describes the transient silencing of ENPP1 expression in cells to validate the on-target effects of small molecule inhibitors.
Materials:
-
Cancer cell line
-
ENPP1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ reduced-serum medium
-
RNA extraction kit and reagents for RT-qPCR
-
Lysis buffer and antibodies for Western blotting
Procedure:
-
Seed the cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
In separate tubes, dilute the ENPP1 siRNA or control siRNA and the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
For RT-qPCR:
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for ENPP1 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression.
-
-
For Western Blotting:
-
Lyse the cells and perform Western blotting as described above to assess the reduction in ENPP1 protein levels.
-
-
Once knockdown is confirmed, the cells can be used in functional assays to assess the impact on cGAMP degradation or STING pathway activation, providing a comparison to the effects observed with small molecule inhibitors[3].
References
Head-to-head comparison of Enpp-1-IN-7 and other small molecules
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the innate immune system, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferator of Interferon Genes) pathway. Inhibition of ENPP1 prevents cGAMP degradation, thereby amplifying STING signaling and promoting anti-tumor immunity. This has led to the development of numerous small molecule ENPP1 inhibitors. This guide provides a head-to-head comparison of Enpp-1-IN-7 and other notable small molecule inhibitors of ENPP1, supported by available experimental data.
Data Presentation
The following table summarizes the reported biochemical potency of several small molecule ENPP1 inhibitors. It is important to note that direct comparison of potencies can be influenced by variations in assay conditions, such as substrate concentration and pH.
| Compound Name | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | ENPP1 | Data not available | Data not available | Information is primarily found in patent WO2021203772A1 (as compound 51), specific quantitative data is not publicly available in readily accessible literature. |
| QS1 | ENPP1 | 36 | - | Against ATP as a substrate.[1] |
| ZX-8177 | ENPP1 | 9.5 (biochemical), 11 (cell-based) | - | Biochemical and MDA-MB-231 cell-based enzymatic assays.[2][3] |
| OC-1 | ENPP1 | - | < 10 | Luminescence-based enzymatic assay.[4] |
| STF-1623 | human ENPP1, mouse ENPP1 | 0.6 (hENPP1), 0.4 (mENPP1) | - | [5] |
| ISM5939 | ENPP1 | 0.63 (vs cGAMP), 9.28 (vs ATP) | - | Recombinant ENPP1 protein at pH 7.4.[6] |
| Enpp-1-IN-14 | recombinant human ENPP1 | 32.38 | - | [6][7][8][9] |
| Enpp-1-IN-19 (compound 29f) | ENPP1 | 68 | - | Inhibition of cGAMP hydrolysis.[10] |
| Enpp-1-IN-20 (Compound 31) | ENPP1 | 0.09 (biochemical), 8.8 (cell-based) | - | [11] |
Signaling Pathway and Experimental Workflow
To visualize the critical role of ENPP1 in the cGAS-STING pathway and the general workflow for identifying ENPP1 inhibitors, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory action of ENPP1 small molecules.
Caption: A generalized workflow for the screening and identification of novel ENPP1 inhibitors.
Experimental Protocols
The inhibitory activity of small molecules against ENPP1 is typically determined using biochemical and cell-based assays. The general principles of these assays are outlined below. For specific parameters, it is recommended to consult the original research publications.
Biochemical ENPP1 Inhibition Assay (General Protocol)
This type of assay measures the direct inhibition of purified ENPP1 enzyme activity.
-
Enzyme: Recombinant human or mouse ENPP1.
-
Substrate: Commonly used substrates include 2'3'-cGAMP or ATP. Often, a labeled version of the substrate (e.g., radiolabeled) or a fluorogenic substrate is used for detection.
-
Assay Buffer: A buffered solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions or pH 9.0 for maximal enzyme activity) containing necessary co-factors like MgCl₂ and ZnCl₂.[12]
-
Procedure:
-
The ENPP1 enzyme is pre-incubated with varying concentrations of the inhibitor compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is stopped, often by the addition of a quenching agent like EDTA.[12]
-
The amount of product generated (e.g., AMP/GMP from cGAMP, or AMP/PPi from ATP) is quantified.
-
-
Detection Methods:
-
Luminescence-based: The amount of ATP remaining or the amount of AMP produced can be measured using a luciferase/luciferin system. For AMP detection, it is often coupled to other enzymatic reactions to generate ATP.[4]
-
Fluorescence Polarization (FP): This method uses a fluorescently labeled tracer that competes with the product (AMP/GMP) for binding to a specific antibody. The change in polarization is proportional to the amount of product formed.[12]
-
Radiometric: Utilizes a radiolabeled substrate (e.g., [α-³²P]ATP or [³H]cGAMP), and the product is separated from the substrate by chromatography (e.g., TLC) and quantified by scintillation counting.
-
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Cell-Based ENPP1 Inhibition Assay (General Protocol)
This assay format measures the ability of an inhibitor to block ENPP1 activity in a cellular context.
-
Cells: A cell line that either endogenously expresses high levels of ENPP1 or has been engineered to overexpress ENPP1.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with varying concentrations of the inhibitor compound.
-
Exogenous substrate (e.g., cGAMP or a fluorogenic substrate) is added to the cell culture medium.
-
After a specific incubation time, the amount of product in the supernatant or cell lysate is measured.
-
-
Detection: Similar detection methods as in the biochemical assay can be adapted. For example, the concentration of cGAMP remaining in the supernatant can be quantified using LC-MS/MS or a bioassay involving reporter cells that respond to STING activation.
-
Data Analysis: The IC50 value is determined by plotting the percentage of substrate degradation (or product formation) against the inhibitor concentration.
This guide provides a comparative overview of this compound and other small molecule inhibitors of ENPP1. The provided data and protocols should serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery. For detailed experimental conditions and further data, consulting the primary literature for each compound is highly recommended.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 5486: ENPP1 inhibitor ZX-8177 enhances anti-tumor activity of conventional therapies by modulating tumor microenvironment | Semantic Scholar [semanticscholar.org]
- 3. bohrium.com [bohrium.com]
- 4. ascopubs.org [ascopubs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Experimental Findings of ENPP-1-IN-7 and Other ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for various small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme in cellular signaling and a promising target for cancer immunotherapy. Due to the limited publicly available information on Enpp-1-IN-7, this guide presents data on other notable ENPP1 inhibitors to offer a baseline for comparison and to aid in the assessment of experimental reproducibility.
The Role of ENPP1 in the STING Pathway
ENPP1 is a crucial negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. This pathway plays a vital role in the innate immune system by detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon DNA detection, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response. ENPP1 functions by hydrolyzing cGAMP, thereby dampening this immune response.[1] Inhibition of ENPP1 is therefore a promising strategy to enhance the anti-tumor effects of the STING pathway.
Caption: ENPP1 negatively regulates the STING pathway by hydrolyzing extracellular cGAMP.
Comparative Analysis of ENPP1 Inhibitors
| Inhibitor | IC50 / Ki | Assay Type | Substrate | Source |
| ZXP-8202 | Pico-molar | Enzymatic | Not Specified | [2] |
| 20 nM | Cell-based | Not Specified | [2] | |
| RBS2418 | Ki = 0.14 nM | In vitro | cGAMP | [3] |
| Ki = 0.13 nM | In vitro | ATP | [3] | |
| SAPTI-012S004 | < 100 nM | AMP-Glo | Not Specified | [4] |
| PTGN-19cb | < 100 nM | Fluorescence Polarization | ATP & cGAMP | [5] |
| Compound 4d | 0.694 µM | Enzymatic | Not Specified | [6] |
| Compound 4e | 0.188 µM | Enzymatic | Not Specified | [6] |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and standardized methodologies. Below are generalized protocols for key assays used in the evaluation of ENPP1 inhibitors, based on commonly cited methodologies.
In Vitro ENPP1 Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on ENPP1's enzymatic activity.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sravathi AI Technology patents new ENPP1 inhibitors for cancer | BioWorld [bioworld.com]
- 5. Petragen discovers new ENPP1 inhibitors | BioWorld [bioworld.com]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Disposal of Enpp-1-IN-7: A Guide to Safe and Compliant Laboratory Practices
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier's Safety Data Sheet (SDS) for specific guidance before proceeding with any disposal procedures.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on several key principles: segregation, proper containment, clear labeling, and adherence to institutional and regulatory protocols.[2][3][4] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.[2]
Quantitative Data for Waste Segregation
Proper segregation of chemical waste is paramount to prevent incompatible materials from mixing.[2][4] The following table summarizes general guidelines for the segregation of laboratory waste, which should be applied to the disposal of Enpp-1-IN-7 and any associated materials.
| Waste Category | Examples | Container Type | Disposal Considerations |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Glass or compatible plastic | Collect separately from non-halogenated solvents. |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Methanol, DMSO | Glass or compatible plastic | Keep separate from halogenated solvents.[5] |
| Aqueous Solutions (Hazardous) | Solutions containing heavy metals, toxic compounds, or this compound | Glass or compatible plastic | pH may need to be neutralized to between 5.0 and 12.5 before disposal, if permitted by local regulations.[2] Otherwise, collect as hazardous waste. |
| Solid Chemical Waste | Contaminated labware (e.g., pipette tips, gloves), unused this compound solid | Designated solid waste container | Keep solid and liquid waste separate.[4] |
| Sharps Waste | Needles, syringes, razor blades | Puncture-resistant sharps container | Never dispose of in regular trash. |
| Empty Chemical Containers | Original this compound vial | Original container or as per institutional policy | If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5][6] Labels on empty containers should be defaced before disposal.[6] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific waste management policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and properly labeled hazardous waste containers.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Risk Assessment: Before handling any waste, conduct a thorough risk assessment. Review the SDS for this compound, if available, and understand the hazards associated with any solvents or reagents used in your experiments.
-
Wear Appropriate PPE: Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemical waste.
-
Segregate Waste at the Source:
-
Liquid Waste: If this compound is in a solvent such as DMSO, it should be collected in a designated "Non-Halogenated Organic Solvent" waste container.[7] Do not mix with aqueous or halogenated solvent waste.
-
Solid Waste: Any solid this compound, along with contaminated materials like weighing paper, gloves, or pipette tips, should be placed in a clearly labeled "Solid Chemical Waste" container.
-
-
Container Management:
-
Use only compatible and properly labeled waste containers provided by your institution's EHS department.[4]
-
Keep waste containers securely closed except when adding waste.[5]
-
Store liquid waste containers in secondary containment to prevent spills.[3][6]
-
Do not overfill containers; leave adequate headspace.[4]
-
-
Labeling:
-
Clearly label each waste container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name and approximate concentrations of each component.
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Storage:
-
Arrange for Pickup:
-
Once a waste container is full or has been in the lab for the maximum allowable time (e.g., six months), arrange for its collection by your institution's EHS department.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. selleckchem.com [selleckchem.com]
Personal protective equipment for handling Enpp-1-IN-7
Date of Issue: October 24, 2025
This guide provides crucial safety and logistical information for the handling and disposal of Enpp-1-IN-7, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1).[1][2] Given that this compound is a novel research compound, comprehensive toxicological data is not yet available. Therefore, it is imperative to treat this compound with a high degree of caution and adhere to the stringent safety protocols outlined below. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Primary Safety Precautions
As a potent small molecule enzyme inhibitor, this compound should be handled with the assumption that it may be biologically active and potentially hazardous.[3][4] Potential risks include, but are not limited to, skin and eye irritation, and unknown systemic effects if absorbed through the skin or inhaled. All handling of this compound in its solid, powdered form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This equipment is designed to protect the wearer from chemical, biological, or mechanical hazards.[5]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves (minimum) | Prevents skin contact with the compound. Consider double-gloving for added protection.[6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles and/or a face shield are required when there is a splash hazard.[2][6][7] | Protects eyes and face from splashes and airborne particles. |
| Body Protection | Long-sleeved, fully-fastened laboratory coat | Protects skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (if handling powder outside of a fume hood) | Prevents inhalation of the compound, especially in its powdered form.[1][4][7] |
Experimental Protocols: Handling and Use
3.1. Preparation of Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including vials, solvents, and pipettes.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of solid this compound in a disposable weigh boat inside the chemical fume hood.
-
Dissolving: Transfer the weighed compound to a labeled vial. Add the appropriate solvent (e.g., DMSO) dropwise to dissolve the compound.[5] Cap the vial securely.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.[8]
3.2. Use in Experiments
-
Dilution: When preparing working solutions, perform all dilutions inside a chemical fume hood.
-
Cell Culture and Animal Studies: When adding the compound to cell cultures or preparing doses for animal studies, wear appropriate PPE to avoid direct contact and aerosol generation.
-
Incubation: Clearly label all flasks, plates, or cages containing this compound.
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation and Disposal
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.[3][9][10]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, leak-proof hazardous chemical waste container.[3][10][11] Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.[12]
4.2. Decontamination
-
Work Surfaces: Clean all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) after each use.
-
Spills: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent, collect it in a sealed bag, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
4.3. PPE Doffing and Disposal
To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Gloves: Remove gloves and dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Remove your lab coat and hang it in the designated area or dispose of it if it is disposable.
-
Eye/Face Protection: Remove your face shield or goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Visualizations
Caption: PPE selection workflow for this compound handling.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. youthfilter.com [youthfilter.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. danielshealth.com [danielshealth.com]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
